RTI-118
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDRYMIPIEXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of RTI-177, a potent and selective dopamine reuptake inhibitor (DRI). The information presented herein is intended for a technical audience and consolidates data from key scientific literature to facilitate further research and development.
Introduction
RTI-177, with the chemical name 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane, is a synthetic phenyltropane derivative that has demonstrated high affinity and selectivity for the dopamine transporter (DAT).[1] As a dopamine reuptake inhibitor, RTI-177 blocks the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission.[2][3] This mechanism of action has positioned RTI-177 and related compounds as potential candidates for the treatment of various neurological and psychiatric disorders, including cocaine addiction.[1] This document details the synthetic route to RTI-177, its key chemical and pharmacological properties, and the general signaling pathway it modulates.
Chemical and Pharmacological Properties
RTI-177 is a synthetic stimulant drug belonging to the phenyltropane family.[1] It is structurally related to other well-characterized dopamine transporter inhibitors such as RTI-336, from which it differs only by the absence of a methyl group on the phenylisoxazole ring.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3S,5S)-3-(4-chlorophenyl)-2-(3-phenyl-1,2-oxazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octane | |
| Molecular Formula | C23H23ClN2O | [1] |
| Molecular Weight | 378.9 g/mol | |
| Appearance | Likely a solid, specific details not widely published | |
| Solubility | Soluble in organic solvents, hydrochloride salt is soluble in water | [4] |
Pharmacological Data: Monoamine Transporter Binding Affinities
The primary pharmacological action of RTI-177 is the inhibition of the dopamine transporter. Its affinity for DAT, as well as for the serotonin transporter (SERT) and norepinephrine transporter (NET), has been characterized in radioligand binding assays.
| Compound | DAT IC50 (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) | Reference |
| RTI-177 | 1.3 | 512.2 | 2457 | ~394-fold | ~1890-fold | [4] |
| Cocaine | ~100-500 | ~200-700 | ~300-800 | ~0.2-1-fold | ~0.1-0.6-fold | [5] |
Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Synthesis of RTI-177
The synthesis of RTI-177 and related 3β-phenyl-2β-isoxazolyl-tropanes generally starts from (-)-cocaine or its derivatives, proceeding through key intermediates such as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31).[6] A general synthetic scheme is outlined below, based on procedures reported for analogous compounds.[7]
Synthetic Workflow Diagram
Caption: General synthetic workflow for RTI-177.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the synthesis of 3β-aryl-2β-isoxazolyl-tropanes, adapted from the literature. Specific reaction conditions for RTI-177 may require optimization.
Step 1: Synthesis of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31)
-
To a solution of anhydroecgonine methyl ester in anhydrous diethyl ether at -45°C, a solution of 4-chlorophenylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at this temperature for a specified period and then quenched by the addition of trifluoroacetic acid.
-
The product is extracted, purified by column chromatography to yield 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester.
Step 2: Synthesis of 3β-(4-chlorophenyl)-2β-formyltropane
-
The methyl ester from the previous step is reduced to the corresponding alcohol, 3β-(4-chlorophenyl)-2β-hydroxymethyltropane, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
The resulting alcohol is then oxidized to the aldehyde, 3β-(4-chlorophenyl)-2β-formyltropane, using a mild oxidizing agent, for example, under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This aldehyde is often unstable and used immediately in the next step.
Step 3: Synthesis of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)
-
A solution of benzaldehyde oxime in anhydrous THF is treated with n-butyllithium at low temperature to form the dilithio salt.
-
The freshly prepared aldehyde from Step 2 is then added to this solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched and subjected to acidic workup (e.g., with hydrochloric acid) to facilitate the cyclization and formation of the isoxazole ring.
-
The final product, RTI-177, is purified by column chromatography.
Mechanism of Action and Signaling Pathway
As a dopamine reuptake inhibitor, RTI-177's primary mechanism of action is the blockade of the dopamine transporter (DAT).[3] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[2] By inhibiting DAT, RTI-177 increases the concentration and residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors.[2]
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][9]
-
D1-like receptors are typically coupled to Gαs/olf proteins, and their activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[9]
-
D2-like receptors are generally coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9] They can also modulate other signaling pathways, including those involving β-arrestin and Akt/GSK3.[]
The overall effect of RTI-177 is therefore an amplification of these downstream signaling cascades in dopaminergic pathways.
Dopamine Transporter Inhibition Signaling Pathway
Caption: Signaling pathway of dopamine transporter inhibition by RTI-177.
Conclusion
RTI-177 is a potent and selective dopamine reuptake inhibitor with a well-defined mechanism of action. The synthetic pathways to this and related phenyltropane analogs are established, providing a foundation for the generation of novel compounds with tailored pharmacological profiles. The high affinity and selectivity of RTI-177 for the dopamine transporter make it a valuable research tool for investigating the role of the dopaminergic system in health and disease, and a promising scaffold for the development of therapeutics for conditions such as substance use disorders. This guide provides a centralized resource of its core technical data to aid in these endeavors.
References
- 1. RTI-177 - Wikipedia [en.wikipedia.org]
- 2. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of RTI-118: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the in vitro characterization of RTI-118. Extensive investigation of the scientific literature reveals that this compound is consistently identified and characterized as a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2] Its primary pharmacological activity described in published studies revolves around its interaction with the NPSR and the subsequent behavioral effects, such as the reduction of cocaine self-administration in animal models.[3]
Crucially, a thorough search of the available scientific literature did not yield any specific quantitative data regarding the in vitro characterization of this compound at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Consequently, data on binding affinities (Kᵢ) or functional inhibition (IC₅₀) for this compound at these transporters are not available in the public domain.
Therefore, this guide will first summarize the known in vitro properties of this compound as an NPSR antagonist and then provide a detailed overview of the standard experimental protocols used for the in vitro characterization of compounds at monoamine transporters, which may serve as a valuable reference for researchers in the field.
In Vitro Characterization of this compound at the Neuropeptide S Receptor (NPSR)
The primary in vitro characterization of this compound has focused on its activity at the NPSR. It has been identified as a small-molecule antagonist of this receptor.[1] One study noted that at a concentration of 109 nM, this compound showed a reduction in antagonist potency at the NPS 107I variant of the receptor.[1]
While in vivo studies have demonstrated that this compound can decrease cocaine self-administration, this effect is attributed to its antagonism of the NPSR, which is involved in reward-related neurocircuitry.[3] There is no evidence to suggest this is due to a direct interaction with monoamine transporters.
General Methodologies for In Vitro Characterization at Monoamine Transporters
For researchers interested in the in vitro evaluation of compounds at DAT, SERT, and NET, the following sections detail the standard experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the test compound.
Table 1: Summary of Radioligand Binding Assay Parameters for Monoamine Transporters
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Tissue Source | Striatum (rat, mouse, or primate) or cells expressing recombinant DAT | Frontal cortex, brainstem (rat, mouse), or cells expressing recombinant SERT | Frontal cortex, hippocampus (rat, mouse), or cells expressing recombinant NET |
| Radioligand | [³H]WIN 35,428, [¹²⁵I]RTI-55 | [³H]Citalopram, [³H]Paroxetine, [¹²⁵I]RTI-55 | [³H]Nisoxetine, [³H]Tomoxetine |
| Non-specific Binding | 10 µM GBR 12909 or 10 µM Cocaine | 10 µM Fluoxetine or 10 µM Imipramine | 10 µM Desipramine or 10 µM Maprotiline |
| Incubation Time | 60 - 120 minutes | 60 - 90 minutes | 60 - 120 minutes |
| Incubation Temperature | Room temperature or 4°C | Room temperature or 4°C | Room temperature or 4°C |
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Membrane Preparation: Homogenize the chosen brain tissue or cells in an appropriate buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters and other interfering substances. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound.
-
Determination of Non-specific Binding: A parallel set of tubes or wells containing a high concentration of a known non-labeled ligand (displacer) is included to determine non-specific binding.
-
Incubation: Incubate the plates for the specified time and temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake inhibition assays are functional assays that measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Table 2: Summary of Neurotransmitter Uptake Inhibition Assay Parameters
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Preparation | Striatal synaptosomes or cells expressing recombinant DAT | Cortical or brainstem synaptosomes or cells expressing recombinant SERT | Cortical or hippocampal synaptosomes or cells expressing recombinant NET |
| Substrate | [³H]Dopamine | [³H]Serotonin (5-HT) | [³H]Norepinephrine (NE) |
| Uptake Inhibitor | 10 µM GBR 12909 or 10 µM Nomifensine | 10 µM Fluoxetine or 10 µM Imipramine | 10 µM Desipramine or 10 µM Nisoxetine |
| Incubation Time | 5 - 15 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Incubation Temperature | 37°C | 37°C | 37°C |
-
Synaptosome/Cell Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation, or use cultured cells stably or transiently expressing the transporter of interest.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in a suitable buffer.
-
Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter substrate.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, for cell-based assays, the reaction can be stopped by aspirating the medium and washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells or collect the filters and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that produces a 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.
Signaling Pathways of Monoamine Transporters
Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. Their inhibition leads to an accumulation of neurotransmitters, which then have prolonged effects on postsynaptic receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]
- 3. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of RTI-118: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain comprehensive quantitative pharmacokinetic and metabolism data for the neuropeptide S receptor (NPSR) antagonist, RTI-118. While in vivo studies have demonstrated its efficacy in animal models, specific parameters such as half-life, peak plasma concentration, and detailed metabolic pathways have not been published. This guide summarizes the available information and presents generalized experimental protocols and data structures relevant to the study of compounds like this compound.
Introduction
This compound is a potent and selective small-molecule antagonist of the neuropeptide S receptor (NPSR). It has been investigated for its therapeutic potential in treating substance use disorders, particularly cocaine addiction. In vivo studies in rats have shown that this compound can decrease cocaine self-administration and prevent relapse to drug-seeking behavior, indicating its promise as a pharmacological treatment. Despite these behavioral studies, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is not available in the public domain.
Pharmacokinetics
Quantitative pharmacokinetic data for this compound are not currently published. The tables below are structured to present such data clearly, should it become available.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Symbol | Value (Unit) |
| Half-Life | t½ | Data not available |
| Peak Plasma Concentration | Cmax | Data not available |
| Time to Peak Concentration | Tmax | Data not available |
| Area Under the Curve | AUC | Data not available |
| Volume of Distribution | Vd | Data not available |
| Clearance | CL | Data not available |
Table 2: Brain Penetration of this compound in Rats (Hypothetical Data)
| Parameter | Value (Unit) |
| Brain-to-Plasma Ratio | Data not available |
| Peak Brain Concentration | Data not available |
| Time to Peak Brain Concentration | Data not available |
Metabolism
The metabolic fate of this compound has not been detailed in published literature. It is anticipated that, like many small molecule drugs, this compound undergoes hepatic metabolism. The primary routes of metabolism for similar compounds often involve oxidation, reduction, and hydrolysis, followed by conjugation reactions to facilitate excretion.
Table 3: Potential Metabolites of this compound (Hypothetical)
| Metabolite ID | Proposed Structure/Modification | Method of Identification |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not publicly available. The following are generalized methodologies that would typically be employed for such investigations.
Animal Studies
In vivo pharmacokinetic studies would likely be conducted in rodent models, such as Sprague-Dawley or Wistar rats, which have been used in the behavioral studies of this compound.
Protocol for a Single-Dose Pharmacokinetic Study in Rats:
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Administration: A single dose of this compound is administered via a relevant route, such as intraperitoneal (i.p.) injection, which has been used in published behavioral studies.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or tail vein. Brain tissue may also be collected at these time points from separate groups of animals.
-
Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. All samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.
In Vitro Metabolism
To investigate the metabolic pathways of this compound, in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, human) would be conducted.
Protocol for In Vitro Metabolism in Liver Microsomes:
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow for pharmacokinetic analysis and a potential signaling pathway involving the neuropeptide S receptor.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: A simplified diagram of the neuropeptide S receptor signaling pathway.
Conclusion
This compound remains a compound of significant interest for its potential in treating cocaine addiction. However, a comprehensive understanding of its pharmacokinetic and metabolic properties is crucial for its further development. The generation and publication of detailed ADME data will be essential for assessing its drug-like properties, predicting its behavior in humans, and designing safe and effective clinical trials. The frameworks provided in this guide offer a structure for the presentation and interpretation of such data once it becomes available.
The RTI Series of Phenyltropane Analogs: A Technical Guide to their Effects on the Dopamine Transporter
Disclaimer: Initial research into "RTI-118" and its effects on the dopamine transporter (DAT) has revealed that this compound is, in fact, a selective neuropeptide S receptor (NPSR) antagonist.[1] Scientific literature indicates a lack of direct interaction between this compound and the dopamine transporter.[2] It is presumed that the query intended to investigate the well-documented class of phenyltropane-based dopamine transporter inhibitors developed by the Research Triangle Institute (RTI), which are commonly designated with "RTI-" prefixes. This guide will, therefore, focus on the effects of these potent and widely researched RTI compounds on the dopamine transporter.
This technical guide provides a comprehensive overview of the interactions between various RTI-series compounds and the dopamine transporter. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and addiction medicine. The following sections detail the quantitative binding and functional data, experimental methodologies, and the underlying molecular interactions of these compounds with the DAT.
Quantitative Data on RTI Compound Interactions with the Dopamine Transporter
The following tables summarize the key quantitative data for several prominent RTI compounds that are known to inhibit the dopamine transporter. These compounds have been instrumental in the study of DAT function and have been explored as potential therapeutics for conditions such as cocaine addiction.
| Compound | Binding Affinity (Ki in nM) for DAT | Selectivity (DAT vs. SERT/NET) | Reference |
| RTI-55 | High-affinity site: 0.2 nM | Binds to both DAT and SERT | [Synapse, 1992][3] |
| Low-affinity site: 5.8 nM | |||
| RTI-76 | Irreversible inhibitor | Primarily DAT | [Brain Research, 2001][4] |
| RTI-83 | 55 nM | Serotonin-Dopamine Reuptake Inhibitor (SDRI) | [Wikipedia][5] |
| RTI-113 | Potent and selective DRI | Fully selective for DAT | [Synapse, 1998][6]; [Wikipedia][7] |
| RTI-121 | High-affinity site: 0.25 nM | Highly selective for DAT | [Journal of Neurochemistry, 1995][8] |
| Low-affinity site: 4.9 nM | |||
| RTI-126 | ~5 times more potent than cocaine | Binds to DAT, SERT, and NET | [Wikipedia][9] |
| RTI-336 | ~20 times the affinity of cocaine | Highly selective for DAT | [Wikipedia][10] |
| Compound | In Vivo Effects and Dopamine Transporter Occupancy | Reference |
| RTI-113 | Doses that inhibit cocaine self-administration in rats produce significant DAT occupancy.[6] At maximum response rates for self-administration, DAT occupancy was 94-99%.[11] | [Synapse, 1998][6][12]; [Synapse, 2001][11] |
| RTI-336 | A dose of 1.0 mg/kg resulted in approximately 90% DAT occupancy in rhesus monkeys.[13] Chronic administration was well-tolerated and altered motor activity and sleep patterns.[13] | [Psychopharmacology, 2012][13] |
Experimental Protocols
The characterization of RTI compounds' effects on the dopamine transporter has relied on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for the dopamine transporter.
-
Objective: To quantify the affinity of a test compound (e.g., an RTI analog) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Brain tissue homogenates from a region rich in dopamine transporters (e.g., striatum).
-
Radioligand with high affinity for DAT (e.g., [¹²⁵I]RTI-55, [¹²⁵I]RTI-121, or [³H]WIN 35,428).
-
Test compound (unlabeled RTI compound).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare brain tissue membranes from the striatum of rodents or postmortem human brain tissue.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the free radioligand.
-
The radioactivity on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Dopamine Uptake Assays
These experiments measure the functional effect of a compound on the dopamine transporter's ability to clear dopamine from the extracellular space.
-
Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of dopamine into synaptosomes.
-
Materials:
-
Synaptosomes prepared from dopamine-rich brain regions.
-
[³H]Dopamine.
-
Test compound (RTI analog).
-
Scintillation counter.
-
-
Procedure:
-
Isolate synaptosomes from brain tissue.
-
Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
The amount of [³H]Dopamine taken up by the synaptosomes is measured by scintillation counting.
-
The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insight into the real-time effects of a drug.
-
Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) following the administration of an RTI compound.
-
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
Experimental animals (e.g., rats, mice).
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
After a recovery period, perfuse the probe with an artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.
-
Administer the RTI compound (e.g., via intravenous or intraperitoneal injection).
-
Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.
-
Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique used to measure dopamine transporter occupancy in the living brain.
-
Objective: To determine the percentage of dopamine transporters occupied by an RTI compound at a given dose.
-
Materials:
-
A PET scanner.
-
A radiotracer that binds to the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT).
-
Experimental subjects (nonhuman primates or humans).
-
-
Procedure:
-
Obtain a baseline PET scan by injecting the radiotracer and measuring its binding to the dopamine transporter.
-
Administer the RTI compound.
-
After a suitable time for the drug to distribute, perform a second PET scan with the same radiotracer.
-
The reduction in the binding of the radiotracer in the second scan reflects the occupancy of the dopamine transporter by the RTI compound.
-
The percentage of DAT occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the mechanism of action of RTI compounds at the dopamine transporter and a typical experimental workflow for their evaluation.
Caption: Mechanism of RTI compounds at the DAT.
Caption: Workflow for evaluating RTI compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RTI-76, an irreversible inhibitor of dopamine transporter binding, increases locomotor activity in the rat at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RTI-83 - Wikipedia [en.wikipedia.org]
- 6. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RTI-113 - Wikipedia [en.wikipedia.org]
- 8. Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RTI-126 - Wikipedia [en.wikipedia.org]
- 10. RTI-336 - Wikipedia [en.wikipedia.org]
- 11. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]
- 13. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
RTI-118: A Neuropeptide S Receptor Antagonist as a Potential Pharmacotherapy for Cocaine Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cocaine use disorder remains a significant public health concern with no FDA-approved pharmacotherapy. Emerging preclinical evidence has identified the neuropeptide S (NPS) system as a promising target for addiction medicine. This whitepaper provides a comprehensive technical overview of RTI-118, a novel and selective NPS receptor (NPSR) antagonist, and its potential as a therapeutic agent for cocaine abuse. We consolidate preclinical efficacy data from key animal models of addiction, detail the experimental protocols used in these seminal studies, and visualize the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel treatment strategies for substance use disorders.
Introduction
The neurobiological mechanisms underlying cocaine addiction are complex, involving profound alterations in the brain's reward and stress systems. A key area of investigation is the role of neuropeptidergic systems in modulating the reinforcing effects of cocaine and the propensity for relapse. One such system that has garnered significant attention is the neuropeptide S (NPS) and its cognate receptor, the neuropeptide S receptor (NPSR), a G-protein coupled receptor.[1][2] Preclinical studies have demonstrated that central administration of NPS can reinstate drug-seeking behavior, suggesting that antagonism of the NPSR may represent a viable therapeutic strategy to prevent relapse.[2]
This compound is a potent and selective small-molecule NPSR antagonist that has shown promise in animal models of cocaine abuse.[3][4] It has been demonstrated to effectively reduce cocaine self-administration and attenuate reinstatement of cocaine-seeking behavior, highlighting its potential as a lead compound for the development of a novel pharmacotherapy for cocaine use disorder.[5][6]
Mechanism of Action: The Neuropeptide S System
The NPSR is a G-protein coupled receptor that, upon binding of its endogenous ligand NPS, activates multiple intracellular signaling cascades.[7][8] The receptor couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[7] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and mobilization of intracellular calcium (Ca2+), which in turn activate various downstream effectors such as protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII).[7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing behaviors related to anxiety, arousal, and reward.[2][7]
This compound exerts its therapeutic effect by competitively binding to the NPSR and blocking the downstream signaling cascade initiated by NPS. By preventing NPS-mediated modulation of reward and stress circuits, this compound is hypothesized to dampen the reinforcing effects of cocaine and reduce the likelihood of relapse.
Pharmacology
Pharmacodynamics
This compound is a selective antagonist of the NPSR. In vitro studies have characterized its binding affinity and functional antagonism. While specific Ki or IC50 values from publicly accessible literature are limited, functional assays have determined a pA2 value, which is a measure of antagonist potency. A lower pA2 value was reported for this compound at the human NPSR-Asn107 variant (pA2 = 6.31) compared to another compound, indicating its antagonist properties.[9] It's also noted that this compound has a reduced antagonist potency at the NPS 107I variant.[10]
Table 1: Pharmacodynamics of this compound
| Parameter | Value | Receptor Variant | Assay Type | Reference |
| pA2 | 6.31 | hNPSR-Asn107 | In vitro functional assay | [9] |
| Potency | Reduced at this variant | NPS 107I | In vitro functional assay | [10] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolism, are not extensively reported in the available scientific literature. However, it has been noted that this compound possesses improved aqueous solubility compared to earlier NPSR antagonists like SHA-68, a property that is advantageous for in vivo studies.[6] Further research is required to fully characterize the pharmacokinetic profile of this compound.
Preclinical Efficacy in Models of Cocaine Abuse
The therapeutic potential of this compound has been evaluated in well-established rodent models of cocaine addiction. These studies have consistently demonstrated its efficacy in reducing cocaine-taking and cocaine-seeking behaviors.
Cocaine Self-Administration
In operant self-administration paradigms, where animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of cocaine, this compound has been shown to dose-dependently decrease cocaine intake.[5][6][11] Notably, at effective doses for reducing cocaine self-administration, this compound has minimal impact on responding for other rewards, such as food, suggesting a degree of selectivity for drug-related reward.[5][10]
Table 2: Effect of this compound on Cocaine Self-Administration in Rats
| Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Effect on Food-Maintained Responding | Reference |
| 5 - 30 | Dose-dependent, near complete elimination | Little to no effect at lower doses (10 and 20 mg/kg); small reduction at 30 mg/kg | [4][5][10] |
Reinstatement of Cocaine-Seeking Behavior (Relapse Model)
A critical measure of a potential anti-addiction medication is its ability to prevent relapse. In reinstatement models, after the self-administration behavior is extinguished (the response no longer delivers the drug), drug-seeking is reinstated by exposure to drug-associated cues, a stressor, or a priming injection of the drug. This compound has demonstrated efficacy in blocking reinstatement triggered by all three modalities.[5][6][11]
Table 3: Effect of this compound on Reinstatement of Cocaine-Seeking in Rats
| Reinstatement Trigger | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Conditioned Cues | 1 - 20 | Dose-dependent attenuation | [4][5] |
| Stress (Yohimbine) | 1 - 20 | Dose-dependent attenuation (significant at 10 and 20 mg/kg) | [6] |
| Cocaine Priming | 1 - 20 | Dose-dependent attenuation (significant at 10 and 20 mg/kg) | [6] |
Intracranial Self-Stimulation (ICSS)
The ICSS paradigm is used to assess the effects of drugs on brain reward function. Drugs of abuse like cocaine enhance the rewarding effects of electrical stimulation of brain reward pathways, reflected as a leftward shift in the frequency-rate curve. This compound has been shown to dose-dependently block this cocaine-induced facilitation of ICSS, further supporting its ability to counteract the rewarding effects of cocaine.[5][12]
Table 4: Effect of this compound on Cocaine-Induced Facilitation of ICSS in Rats
| This compound Dose (mg/kg, i.p.) | Effect on Cocaine (10 mg/kg) Facilitation of ICSS | Effect on ICSS Alone | Reference |
| 3.2 - 32 | Dose-dependent and complete blockade | Little to no effect | [5][12] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this whitepaper, based on established methodologies.
Animals
Studies typically use adult male Sprague-Dawley or Wistar rats, weighing 250-350g at the start of the experiments.[6][13] Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design (e.g., food restriction for food-maintained responding).[13] All procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Intravenous Catheterization Surgery
For self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the right jugular vein under anesthesia.[13][14] The catheter tubing is passed subcutaneously to an exit point on the animal's back, where it is attached to a vascular access port.[13] Following surgery, animals are allowed a recovery period of at least 6 days, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.[13]
Cocaine Self-Administration and Reinstatement Protocol
-
Acquisition: Rats are placed in standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the indwelling catheter.[13] Responses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75-1.0 mg/kg/infusion) paired with a discrete cue (e.g., illumination of the stimulus light).[13][14] Responses on the "inactive" lever have no programmed consequences. Sessions are typically 2-3 hours daily. Training continues until a stable pattern of responding is established.[13]
-
Extinction: Following the acquisition phase, extinction training begins. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the associated cue.[15][16] These sessions continue until responding on the active lever decreases to a predetermined low level.[3]
-
Reinstatement Testing: Once the extinction criterion is met, reinstatement tests are conducted. Different groups of animals are exposed to one of three relapse triggers:
-
Cue-Induced: Presentation of the cocaine-associated cues (e.g., stimulus light) contingent on an active lever press.[14]
-
Stress-Induced: Administration of a pharmacological stressor, such as yohimbine (an α2-adrenergic antagonist), prior to the session.[6][17]
-
Drug-Primed: A non-contingent, priming injection of cocaine is administered by the experimenter before the session.[3] this compound or vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the reinstatement session.[6] The primary dependent measure is the number of presses on the active lever.
-
Intracranial Self-Stimulation (ICSS) Protocol
-
Surgery: Rats are surgically implanted with a bipolar electrode targeting the medial forebrain bundle.[5][18]
-
Training: Animals are trained to press a lever to receive a brief train of electrical stimulation. The frequency of the stimulation is varied across trials to generate a frequency-rate function.[5]
-
Drug Testing: Once stable baseline responding is established, the effects of cocaine with and without this compound pretreatment are assessed.[5] A typical session involves determining a baseline frequency-rate curve, followed by administration of this compound (or vehicle), and then administration of cocaine (or vehicle). A post-drug frequency-rate curve is then determined. The dependent measure is the leftward or rightward shift in the frequency-rate curve, indicating facilitation or inhibition of brain reward function, respectively.[5][19]
In Vitro Receptor Binding Assay Protocol
-
Cell Culture: CHO-K1 cells stably expressing the human NPSR are cultured in appropriate media.[20][21]
-
Radioligand Binding: Binding assays are performed using whole cells.[21] Cells are incubated with a radiolabeled NPSR ligand (e.g., [125I]-Neuropeptide S) in the presence of increasing concentrations of the test compound (this compound).[20][21]
-
Separation and Counting: After incubation, the cells are washed to separate bound from free radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.[20]
-
Data Analysis: Competition binding data are analyzed to determine the IC50 (the concentration of the drug that inhibits 50% of specific binding), which can be used to calculate the binding affinity (Ki). Functional antagonism is typically assessed in calcium mobilization or cAMP accumulation assays.[20]
Clinical Studies
To date, there are no published clinical trials of this compound for the treatment of cocaine use disorder in humans. The development of this compound appears to be in the preclinical phase. Further research, including comprehensive toxicology and safety pharmacology studies, would be required before it can advance to human clinical trials.
Future Directions and Conclusion
The preclinical data accumulated to date strongly support the continued investigation of this compound and the broader class of NPSR antagonists as a novel therapeutic approach for cocaine use disorder. This compound has demonstrated robust efficacy in reducing cocaine's rewarding effects and preventing relapse in animal models.
Future research should focus on:
-
A full characterization of the pharmacokinetic profile of this compound.
-
Investigation of its efficacy in combination with behavioral therapies.
-
Evaluation of its potential for treating other substance use disorders.
-
Conducting the necessary safety and toxicology studies to enable progression to clinical trials.
References
- 1. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 2. RTI-263, a biased neuropeptide S receptor agonist that retains an anxiolytic effect, attenuates cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinstatement of drug-seeking behavior in rats [bio-protocol.org]
- 4. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 5. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 16. Cocaine but not natural reward self-administration nor passive cocaine infusion produces persistent LTP in the VTA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of chronic amphetamine treatment on cocaine-induced facilitation of intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
The Discovery and Development of RTI-118: A Technical Guide
An In-depth Examination of a Novel Neuropeptide S Receptor Antagonist for Substance Use Disorders
Introduction
RTI-118 is a novel, potent, and selective small-molecule antagonist of the neuropeptide S receptor (NPSR).[1][2][3][4] Initially developed as part of research into the neurobiology of reward and addiction, this compound has emerged as a significant pharmacological tool for investigating the role of the neuropeptide S (NPS) system in substance use disorders.[5] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its preclinical evaluation in models of cocaine addiction.
Pharmacological Profile of this compound
This compound is chemically identified as 3-oxo-1,1-diphenyl-N-[2-(piperidin-1-yl)ethyl]-hexahydro-1H-[1][6]oxazolo[3,4-a]pyrazine-7-carboxamide.[2] Its primary mechanism of action is the blockade of the neuropeptide S receptor, a G-protein-coupled receptor involved in modulating arousal, anxiety, and reward-related behaviors.[5]
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| In Vitro | ||||
| NPSR Antagonist Potency (at NPS 107I variant) | 109 nM (reduction in potency) | [2][3] | ||
| In Vivo | ||||
| Effective Dose Range (cocaine self-administration) | 5-30 mg/kg (i.p.) | Rat | Self-Administration | [1][2][3] |
| Effective Dose Range (reinstatement of cocaine seeking) | 1-20 mg/kg (i.p.) | Rat | Reinstatement Model | [1] |
| Selectivity | More potent in reducing cocaine vs. food-maintained responding | Rat | Self-Administration | [1] |
Experimental Protocols
The preclinical evaluation of this compound has involved a range of sophisticated behavioral pharmacology and in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[7][8] While specific binding data for this compound to NPSR is not detailed in the provided results, a general protocol for competitive binding assays is as follows:
-
Membrane Preparation: Membranes from cells expressing the NPSR are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NPSR agonist (the "hot" ligand) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated via filtration.[7]
-
Quantification: The amount of radioactivity trapped on the filters is measured.
-
Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.[7]
Drug Self-Administration Studies
Drug self-administration is a "gold standard" preclinical model for assessing the reinforcing effects of drugs and the potential of a compound to treat addiction.[9]
-
Surgical Preparation: Animals, typically rats, are surgically implanted with intravenous catheters for drug delivery.[10]
-
Training: Rats are trained to press a lever to receive an infusion of a drug, such as cocaine.[9][11] This is often done on a fixed-ratio (FR) schedule of reinforcement.[5]
-
Testing: Once stable responding is established, the effects of a test compound like this compound are evaluated. This compound is administered prior to the self-administration session.[2][3]
-
Data Collection: The primary dependent measure is the number of drug infusions earned. A reduction in lever pressing for the drug in the presence of the test compound, without a corresponding decrease in responding for a non-drug reinforcer (like food), suggests a specific effect on drug reward.[1]
Reinstatement of Drug-Seeking Behavior
This model is used to study relapse, a core feature of addiction.
-
Extinction: After self-administration training, drug-seeking behavior is "extinguished" by no longer providing the drug when the lever is pressed.
-
Reinstatement: Once responding is low, relapse is triggered by presenting drug-associated cues, a small "priming" dose of the drug, or a stressor.[1]
-
Testing: The ability of a compound like this compound to block this reinstated drug-seeking is assessed by administering it before the reinstatement test.[1][5]
Locomotor Activity Assessment
Locomotor activity is often measured to assess the general behavioral effects of a compound and to rule out sedation or motor impairment as a confounding factor in other behavioral tests.[12][13]
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.[12][14][15]
-
Acclimation: Animals are typically allowed a brief period to acclimate to the testing room.[12]
-
Testing: Following administration of the test compound or vehicle, the animal is placed in the arena, and various parameters of locomotor activity (e.g., distance traveled, rearing) are recorded for a set duration.[16]
Signaling Pathways and Experimental Workflows
Neuropeptide S Receptor Signaling
Neuropeptide S (NPS) binding to its receptor (NPSR), which is coupled to Gq and Gs proteins, leads to an increase in intracellular calcium and cAMP levels, respectively, resulting in increased neuronal excitability.[17] this compound acts as an antagonist at the NPSR, blocking these downstream effects.
Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR) and its antagonism by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical development pipeline for a compound like this compound involves a series of in vitro and in vivo experiments to establish its pharmacological profile and therapeutic potential.
Caption: A typical experimental workflow for the preclinical assessment of a compound like this compound for the treatment of substance use disorders.
Conclusion
This compound represents a significant advancement in the study of the neuropeptide S system and its role in addiction. As a potent and selective NPSR antagonist, it has demonstrated efficacy in preclinical models of cocaine abuse by reducing both the reinforcing effects of the drug and the reinstatement of drug-seeking behavior.[1][5] The data gathered from the experimental protocols outlined in this guide have been instrumental in establishing the pharmacological profile of this compound and highlighting the NPSR as a promising target for the development of novel therapeutics for substance use disorders. Further research will be necessary to fully elucidate its clinical potential.
References
- 1. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]
- 5. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 11. Self-administration - Wikipedia [en.wikipedia.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 14. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 17. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RTI-118 Administration in Intracranial Self-Stimulation (ICSS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to investigate the neural mechanisms of reward and motivation. In this procedure, subjects learn to perform an operant response to receive electrical stimulation of specific brain regions, most notably the medial forebrain bundle (MFB). The rate of responding is considered a measure of the rewarding value of the stimulation. Drugs that enhance the rewarding effects of brain stimulation, such as psychostimulants, typically produce a leftward shift in the frequency-rate function, indicating that lower frequencies of stimulation are required to maintain the same level of responding. Conversely, drugs that attenuate reward processes may cause a rightward shift or a decrease in the maximal rate of responding.
RTI-118 is a novel and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2][3] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[4][5][6] This document provides detailed application notes and protocols for the administration of this compound in ICSS studies, based on preclinical research in rats. The primary focus is on the use of this compound to probe the role of the NPS system in reward and to evaluate its potential as a therapeutic agent for substance use disorders.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound, alone and in combination with cocaine or methylenedioxypyrovalerone (MDPV), on ICSS behavior in rats. The data are derived from studies examining the effects of these compounds on the frequency-rate function of ICSS.
Table 1: Effects of this compound on ICSS When Administered Alone
| This compound Dose (mg/kg, i.p.) | Effect on ICSS | Notes |
| 3.2 - 32 | Little to no effect on overall ICSS rates. | At 10 mg/kg, a significant increase in ICSS was observed at a single frequency (1.9 log Hz). At 32 mg/kg, a significant decrease was noted at a single frequency (2.05 log Hz).[2] |
Table 2: Effects of this compound on Cocaine-Facilitated ICSS
| Pre-treatment (i.p.) | Treatment (i.p.) | Effect on Cocaine-Facilitated ICSS |
| Vehicle | Cocaine (1.0 - 10 mg/kg) | Dose-dependent leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2] |
| This compound (3.2 - 32 mg/kg) | Cocaine (10 mg/kg) | Dose-dependent blockade of cocaine-induced facilitation of ICSS.[1][2] |
Table 3: Effects of this compound on MDPV-Facilitated ICSS
| Pre-treatment (i.p.) | Treatment (i.p.) | Effect on MDPV-Facilitated ICSS |
| Vehicle | MDPV (3.2 mg/kg) | Leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2] |
| This compound (32 mg/kg) | MDPV (3.2 mg/kg) | Failed to block MDPV-induced facilitation of ICSS.[1][2] |
Experimental Protocols
This section provides detailed methodologies for conducting ICSS studies with this compound administration.
Surgical Implantation of Electrodes
Objective: To surgically implant a stimulating electrode into the medial forebrain bundle (MFB) of rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Stainless steel bipolar electrodes
-
Dental acrylic and stainless steel skull screws
-
Surgical drill
-
Post-operative analgesic (e.g., ketoprofen)
Procedure:
-
Anesthetize the rat with isoflurane (3% in oxygen for induction, 1-2% for maintenance).[7][8]
-
Secure the rat in the stereotaxic apparatus and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill holes for the electrode and anchor screws at the appropriate stereotaxic coordinates. For the MFB, typical coordinates are: 2.8 mm posterior to bregma, 1.7 mm lateral to the midline, and 8.8 mm ventral to the skull surface.[7][8]
-
Slowly lower the electrode to the target depth.
-
Secure the electrode assembly to the skull using dental acrylic, anchored by the skull screws.
-
Administer a post-operative analgesic.
-
Allow the animal to recover for at least one week before behavioral training.[7][8]
Intracranial Self-Stimulation (ICSS) Training and Testing
Objective: To train rats to self-administer electrical brain stimulation and to assess the effects of this compound on this behavior.
Apparatus:
-
Operant conditioning chambers equipped with a response lever and a stimulator connected to the implanted electrode via a commutator.[7][8]
-
Computer with software to control stimulation parameters and record data.
Procedure:
-
Shaping:
-
Place the rat in the operant chamber.
-
Initially, deliver non-contingent stimulation to encourage the rat to approach the lever.
-
Gradually shape the lever-pressing response by rewarding successive approximations.
-
-
Frequency-Rate Determination:
-
Once the lever-press response is acquired, begin sessions where the frequency of stimulation is varied.
-
A typical session consists of multiple trials, with each trial presenting a different stimulation frequency in descending order (e.g., from 158 Hz to 56 Hz in 0.05 log unit steps).[7]
-
The primary dependent measure is the rate of lever pressing at each frequency.
-
-
Drug Administration:
-
Once stable baseline frequency-rate curves are established, drug testing can commence.
-
This compound is typically administered via intraperitoneal (i.p.) injection.[1][2]
-
For antagonist studies, administer this compound (e.g., 3.2-32 mg/kg, i.p.) a set time (e.g., 30 minutes) before the administration of a stimulating agent like cocaine (e.g., 10 mg/kg, i.p.).
-
The ICSS session begins after the administration of the final compound.
-
Data Analysis
Objective: To analyze the ICSS data to determine the effects of this compound.
Procedure:
-
For each rat, calculate the mean rate of responding at each stimulation frequency under baseline and drug conditions.
-
To facilitate comparisons across subjects, response rates can be normalized as a percentage of the maximum control rate (%MCR).[9][10]
-
Construct frequency-rate curves by plotting the mean response rate (or %MCR) as a function of stimulation frequency.
-
A leftward shift in the curve indicates a reward-enhancing effect, while a rightward shift suggests a reward-attenuating effect.
-
Statistical analysis, such as a two-way analysis of variance (ANOVA) with frequency and drug treatment as factors, can be used to determine the significance of any observed effects.[9]
Visualizations
Signaling Pathway
Caption: Neuropeptide S Receptor (NPSR) signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound administration in an ICSS paradigm.
References
- 1. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of Intracranial Self-Stimulation (ICSS) [bio-protocol.org]
- 8. Intracranial self-stimulation (ICSS) [bio-protocol.org]
- 9. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Locomotor Activity Assessment with RTI-118
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). The NPS system is a key modulator of arousal, anxiety, and motivational processes. Neuropeptide S, the endogenous ligand for NPSR, has been shown to produce robust increases in locomotor activity. As an NPSR antagonist, this compound is a valuable pharmacological tool for investigating the role of the NPS system in regulating motor function and for evaluating its therapeutic potential in conditions characterized by psychomotor disturbances.
These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, guidance on data presentation, and a visualization of the underlying signaling pathway and experimental workflow. While direct dose-response data for this compound on locomotor activity is not extensively published, the provided protocols are based on established methods for NPSR antagonists and include illustrative data to guide experimental design.
Data Presentation
Quantitative data from locomotor activity studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups. The following table is an illustrative example of how to present data on the effect of this compound on NPS-stimulated locomotor activity.
Table 1: Illustrative Dose-Response Effect of this compound on NPS-Stimulated Locomotor Activity in Mice
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Dose of NPS (nmol, i.c.v.) | Total Distance Traveled (meters ± SEM) in 30 min |
| Vehicle + aCSF | 0 | 0 | 50.5 ± 5.2 |
| Vehicle + NPS | 0 | 0.5 | 152.8 ± 12.1 |
| This compound + NPS | 1 | 0.5 | 115.3 ± 10.5* |
| This compound + NPS | 3 | 0.5 | 75.1 ± 8.9** |
| This compound + NPS | 10 | 0.5 | 55.4 ± 6.3*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + NPS group. Data are hypothetical and for illustrative purposes.
Signaling Pathway
The Neuropeptide S receptor (NPSR) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand NPS, activates both Gs and Gq signaling pathways. This dual activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, ultimately resulting in neuronal excitation and downstream physiological effects, including increased locomotor activity. This compound acts by competitively blocking the binding of NPS to the NPSR, thereby inhibiting these downstream signaling events.
Caption: NPSR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols describe the assessment of this compound's effect on spontaneous and NPS-stimulated locomotor activity in rodents using the open field test.
Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity
Objective: To determine the effect of this compound alone on basal locomotor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% Tween 80 in sterile saline)
-
Rodents (mice or rats)
-
Open field apparatus (a square or circular arena with high walls, typically equipped with automated photobeam tracking or video analysis software)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Habituation to Open Field: Habituate each animal to the open field arena for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg for mice or 1 ml/kg for rats. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested.
-
Locomotor Activity Recording: 30 minutes after injection, place the animal in the center of the open field arena and record locomotor activity for a predefined period (e.g., 60 minutes).
-
Data Collection: Automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Assessment of this compound on NPS-Stimulated Locomotor Activity
Objective: To determine the ability of this compound to antagonize the hyperlocomotor effects of Neuropeptide S.
Materials:
-
This compound
-
Neuropeptide S (NPS)
-
Vehicle for this compound (e.g., 5% Tween 80 in sterile saline)
-
Artificial cerebrospinal fluid (aCSF) for NPS
-
Rodents with indwelling intracerebroventricular (i.c.v.) cannulae
-
Open field apparatus
-
Syringes and needles for i.p. and i.c.v. injections
Procedure:
-
Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare fresh solutions of this compound and NPS.
-
This compound Pretreatment: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or its vehicle 30 minutes before the i.c.v. injection.
-
NPS Administration: Administer NPS (e.g., 0.5 nmol in 1 µl aCSF for mice) or aCSF via the i.c.v. cannula.
-
Locomotor Activity Recording: Immediately after the i.c.v. injection, place the animal in the open field arena and record locomotor activity for 30-60 minutes.
-
Data Collection: Record the same parameters as in Protocol 1.
-
Data Analysis: Use a two-way ANOVA to analyze the data, with this compound treatment and NPS treatment as the main factors. Follow up with post-hoc tests to compare individual group differences.
Caption: Experimental Workflow for this compound Locomotor Assessment.
Application Notes and Protocols for RTI-118 in Studying Reinstatement of Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1] The NPS system is a key neuromodulatory pathway involved in regulating anxiety, arousal, and motivation. Preclinical research has demonstrated the significant role of the NPS system in the neurobiology of addiction. Specifically, antagonism of the NPS receptor has emerged as a promising strategy for mitigating drug-seeking and relapse behaviors. This compound has been shown to effectively decrease cocaine self-administration and, crucially, to attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli, including drug-associated cues, a priming dose of the drug, and stress.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical models of relapse, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its effects by blocking the Neuropeptide S (NPS) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, NPS, to its receptor (NPSR1) activates both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels. The downstream signaling cascade involves the activation of Protein Kinase A (PKA), Phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores, ultimately leading to neuronal excitation. By antagonizing this receptor, this compound prevents these downstream effects, thereby modulating the neurobiological circuits involved in reward and stress that contribute to drug-seeking behavior.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the reinstatement of cocaine-seeking behavior as demonstrated in preclinical studies.
| Reinstatement Model | Inducing Stimulus | This compound Dose (mg/kg, i.p.) | Effect on Reinstatement of Drug-Seeking Behavior | Reference |
| Cue-Induced Reinstatement | Presentation of drug-associated cues (e.g., light and tone) | 1 - 20 | Dose-dependent reduction in lever pressing on the previously active lever. | Schmoutz et al., 2012 |
| Drug-Induced Reinstatement | Priming injection of cocaine (e.g., 10-15 mg/kg, i.p.) | 1 - 20 | Significant attenuation of cocaine-primed reinstatement of lever pressing. | Schmoutz et al., 2012 |
| Stress-Induced Reinstatement | Administration of a pharmacological stressor (e.g., yohimbine) | 1 - 20 | Blockade of yohimbine-induced reinstatement of drug-seeking behavior. | Schmoutz et al., 2012 |
Note: The quantitative data (mean number of lever presses ± SEM) for these studies would need to be extracted from the full text of the cited publication.
Experimental Protocols
Intravenous Catheterization Surgery for Rats
This protocol is essential for studies involving intravenous self-administration of drugs.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpels, forceps, scissors)
-
Catheter material (e.g., polyurethane tubing)
-
Suture material
-
Dental cement
-
Mesh for securing the catheter
-
Antibiotics and analgesics for post-operative care
Procedure:
-
Anesthetize the rat using an isoflurane-oxygen mixture.
-
Shave the surgical areas on the back and the ventral neck region.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
-
Make a second small incision over the jugular vein.
-
Tunnel the catheter tubing subcutaneously from the back incision to the neck incision.
-
Carefully isolate the jugular vein and make a small incision.
-
Insert the catheter into the vein, advancing it towards the heart.
-
Secure the catheter in the vein with sutures.
-
Secure the external part of the catheter to the underlying mesh on the back using dental cement.
-
Close all incisions with sutures.
-
Administer post-operative analgesics and antibiotics as required.
-
Allow the animal to recover for at least 5-7 days before starting any behavioral experiments.
-
Flush the catheter daily with a heparinized saline solution to maintain patency.
Cocaine Self-Administration Training
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a swivel to allow the animal free movement.
Procedure:
-
Habituate the catheterized rats to the operant chambers for a few days.
-
Initiate self-administration sessions (e.g., 2 hours daily) where a press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a cue light and/or tone for a short duration (e.g., 20 seconds).
-
Presses on the inactive lever have no programmed consequences.
-
Continue training for a set number of days (e.g., 10-14 days) or until the animals meet a predefined criterion of stable responding.
Extinction of Drug-Seeking Behavior
Procedure:
-
Following the acquisition of self-administration, replace the cocaine solution with saline.
-
Continue the daily sessions, but now presses on the active lever result in a saline infusion and no cue presentation.
-
Continue extinction sessions until responding on the active lever decreases to a predetermined low level (e.g., less than 20% of the average of the last 3 days of self-administration).
Reinstatement Testing
Reinstatement tests are typically conducted over a single session (e.g., 2 hours). This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the start of the session.
a) Cue-Induced Reinstatement:
-
At the beginning of the session, present the drug-associated cues (light and/or tone) contingent on a press on the previously active lever. No drug is delivered.
-
Measure the number of presses on both the active and inactive levers.
b) Drug-Induced Reinstatement:
-
Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before placing the animal in the operant chamber.
-
Lever presses have no programmed consequences during the session.
-
Measure the number of presses on both levers.
c) Stress-Induced Reinstatement:
-
Administer a pharmacological stressor, such as yohimbine (an α2-adrenergic antagonist, e.g., 1.25-2.5 mg/kg, i.p.), prior to the session.
-
Lever presses have no programmed consequences.
-
Measure the number of presses on both levers.
Visualizations
Caption: Neuropeptide S (NPS) Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on reinstatement of cocaine-seeking.
References
Application Notes and Protocols for RTI-118 in Preclinical Addiction Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RTI-118, a novel and selective neuropeptide S (NPS) receptor antagonist, in preclinical models of substance use disorders. Detailed protocols for key behavioral assays are included to facilitate the design and execution of studies investigating the therapeutic potential of this compound in addiction.
Introduction
This compound is a small-molecule antagonist of the neuropeptide S receptor (NPSR).[1] The NPS system is implicated in the regulation of arousal, anxiety, and reward, making it a compelling target for the development of therapeutics for addiction.[2] Preclinical studies have demonstrated the efficacy of this compound in reducing cocaine-seeking and self-administration behaviors in rodent models, suggesting its potential as a pharmacological treatment for cocaine use disorder.[3]
Mechanism of Action
This compound exerts its effects by blocking the binding of the endogenous neuropeptide S to its G-protein coupled receptor, NPSR. The NPSR couples to both Gq and Gs signaling pathways, leading to an increase in intracellular calcium and cAMP levels, respectively. By antagonizing this receptor, this compound is hypothesized to modulate the neurobiological circuits underlying drug reward and relapse.
Signaling Pathway of Neuropeptide S Receptor and Inhibition by this compound
Caption: this compound blocks NPS binding to its receptor, inhibiting downstream signaling.
Data Presentation
The following tables summarize the available quantitative data for this compound in preclinical addiction models.
| Parameter | Species | Assay | Value | Reference |
| Receptor Binding Affinity | Human | NPSR Antagonism (pA2) | 6.31 (hNPSR-Asn107 variant) | [1] |
| Human | NPSR Antagonism (pA2) | 6.96 (hNPSR-Ile107 variant) | [1] | |
| In Vivo Efficacy | Rat | Cocaine Self-Administration | Dose-dependent decrease (5-30 mg/kg, i.p.) | [4] |
| Rat | Reinstatement of Cocaine Seeking (Cue, Stress, Prime) | Blocked (1-20 mg/kg, i.p.) | [4] | |
| Rat | Intracranial Self-Stimulation (Cocaine-induced facilitation) | Dose-dependent blockade (3.2-32 mg/kg, i.p.) | [5] |
Experimental Protocols
Cocaine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
Workflow for Cocaine Self-Administration and Reinstatement
Caption: Workflow for cocaine self-administration and reinstatement studies.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training:
-
Rats are first trained to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule.
-
Once lever pressing is acquired, sessions are switched to cocaine self-administration (e.g., 0.75 mg/kg/infusion). Each lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., light and/or tone). A timeout period (e.g., 20 seconds) follows each infusion.
-
The response requirement can be increased to an FR5 schedule to establish more robust responding. Training continues until a stable baseline of intake is achieved.
-
-
Testing:
-
Prior to the test session, rats are pretreated with this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) or vehicle.
-
The number of cocaine infusions earned during the session is recorded as the primary dependent measure.
-
-
Reinstatement:
-
Following stable self-administration, the behavior is extinguished by replacing cocaine with saline infusions.
-
Once responding is extinguished, a reinstatement test is conducted. Reinstatement can be triggered by:
-
Cue: Presentation of the cocaine-associated cues.
-
Stress: Administration of a stressor, such as yohimbine.
-
Prime: A non-contingent "priming" injection of cocaine.
-
-
This compound is administered prior to the reinstatement test to assess its ability to block drug-seeking behavior.
-
Intracranial Self-Stimulation (ICSS)
This protocol is used to evaluate the effect of this compound on the rewarding effects of direct brain stimulation, a model of natural reward, and its modulation by cocaine.
Methodology:
-
Animals and Surgery: Male Sprague-Dawley rats are stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB).[6]
-
Apparatus: Operant conditioning chambers with a lever or wheel that, when manipulated, delivers electrical stimulation to the MFB.
-
Training:
-
Rats are trained to respond for brain stimulation. The frequency of the electrical stimulation is varied to determine a frequency-rate curve, which represents the relationship between the intensity of the reward and the rate of responding.[7]
-
-
Testing:
-
A stable baseline frequency-rate curve is established.
-
The effect of cocaine alone is determined, which typically causes a leftward shift in the curve, indicating an enhancement of the rewarding effect of the stimulation.[5]
-
To test the effect of this compound, animals are pretreated with various doses of the compound before being administered cocaine and re-tested in the ICSS paradigm. A blockade of the cocaine-induced leftward shift by this compound indicates that it attenuates the reward-enhancing effects of cocaine.[5]
-
In Vivo Microdialysis (General Protocol)
While no specific studies have been published on the use of in vivo microdialysis to measure the effects of this compound on neurotransmitter levels, the following is a general protocol that can be adapted for this purpose, focusing on dopamine in the nucleus accumbens.
Workflow for In Vivo Microdialysis
Caption: General workflow for in vivo microdialysis experiments.
Methodology:
-
Animals and Surgery: Rats are stereotaxically implanted with a guide cannula targeting the nucleus accumbens.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.
-
Drug Administration: this compound is administered systemically (i.p.). To investigate its effect on cocaine-induced dopamine release, a subsequent injection of cocaine can be given.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
This compound is a promising preclinical candidate for the treatment of cocaine addiction. Its mechanism of action as an NPSR antagonist provides a novel target for medication development. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and underlying mechanisms of this compound and other NPSR antagonists in the context of substance use disorders. Further research, particularly studies employing in vivo microdialysis to directly measure the effects of this compound on dopamine neurotransmission, is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 5. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing off-target effects of RTI-118 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of RTI-118, a potent and selective antagonist for the Neuropeptide S Receptor (NPSR). The following resources are designed to help minimize and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a small molecule antagonist of the Neuropeptide S (NPS) receptor.[1][2][3][4][5][6] Its utility in preclinical models is primarily attributed to its ability to block the signaling of this G-protein coupled receptor.
Q2: What are off-target effects and why are they a concern?
Off-target effects are adverse effects resulting from a drug or compound binding to targets other than the intended one.[7][8] These unintended interactions can lead to misinterpretation of experimental data, produce confounding results, and are a significant concern for therapeutic development due to potential toxicity.[7][8] It is crucial to distinguish between the biological effects caused by the intended "on-target" activity and those caused by "off-target" interactions.
Q3: Has the selectivity of this compound been characterized?
While this compound is described as a "selective" NPSR antagonist, comprehensive public data on its screening against a broad panel of other receptors, transporters, and enzymes is limited. However, a structurally related NPSR antagonist, SHA-68, was shown to be selective when tested against a panel of 14 other G-protein coupled receptors (GPCRs), suggesting that high selectivity for the NPSR is achievable.[9][10]
Q4: How can I be confident that the effects I observe are due to NPSR antagonism?
To ensure that the observed effects are on-target, several experimental controls are recommended:
-
Employ an inactive control compound: An ideal control is a structurally similar molecule that does not bind to the NPSR. This helps to rule out effects due to the chemical scaffold itself.
-
Rescue experiments: In cell culture, if the phenotype induced by this compound can be reversed by overexpressing NPSR or by applying a different NPSR agonist that this compound cannot block, this provides strong evidence for on-target activity.
-
Knockout/Knockdown models: The most rigorous control is to use a cell line or animal model in which the NPSR gene has been knocked out or its expression knocked down. In such a system, this compound should not produce the on-target effect.
Troubleshooting Guide
Issue 1: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: Poor pharmacokinetic properties of this compound. A related compound, SHA-68, was noted to have limited blood-brain barrier penetration.[11]
-
Troubleshooting Steps:
-
Verify compound integrity and purity: Ensure the compound has not degraded and is of high purity.
-
Pharmacokinetic analysis: If possible, measure the concentration of this compound in the plasma and target tissue (e.g., brain) at relevant time points after administration.[9]
-
Dose-response curve: Perform a full dose-response study to ensure you are using an effective concentration. Doses in rats have been reported in the 5-30 mg/kg range for intraperitoneal injection.[3][4]
-
Route of administration: Consider alternative routes of administration, such as direct intracerebroventricular (ICV) injection, to bypass the blood-brain barrier if central nervous system effects are being studied.
-
Issue 2: Unexpected or paradoxical effects observed in your experimental system.
-
Possible Cause: Potential off-target effects of this compound.
-
Troubleshooting Steps:
-
Consult the literature: Search for any newly reported off-targets for this compound or similar compounds.
-
Implement on-target validation experiments: Use the controls outlined in FAQ Q4 to confirm that the unexpected effect is not mediated by NPSR.
-
Consider a counterscreen: If you have a hypothesis about a potential off-target (e.g., a receptor with high sequence homology to NPSR), test the activity of this compound directly on that target.
-
Lower the concentration: Off-target effects are often less potent than on-target effects. Use the lowest effective concentration of this compound to minimize the risk of engaging lower-affinity off-targets.
-
Data Presentation
To properly validate a tool compound like this compound, its binding affinity should be determined against a panel of common targets. While specific data for this compound is not publicly available, the following table illustrates what an ideal selectivity profile would look like. Researchers should aim to generate or find such data for any tool compound they use.
Table 1: Example Selectivity Profile for a Hypothetical NPSR Antagonist
| Target Family | Representative Target | Ki (nM) | Fold Selectivity vs. NPSR |
| Primary Target | Neuropeptide S Receptor (NPSR) | 10 | - |
| Adrenergic Receptors | Alpha-1A | >10,000 | >1000x |
| Beta-2 | >10,000 | >1000x | |
| Dopamine Receptors | D2 | >10,000 | >1000x |
| Serotonin Receptors | 5-HT2A | >10,000 | >1000x |
| Opioid Receptors | Mu | >10,000 | >1000x |
| Muscarinic Receptors | M1 | >10,000 | >1000x |
| Ion Channels | hERG | >10,000 | >1000x |
Ki (inhibition constant) is a measure of binding affinity. A higher Ki value indicates lower affinity.
Experimental Protocols
Protocol: General Competitive Radioligand Binding Assay for Selectivity Profiling
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound (like this compound) for a specific receptor.
1. Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest (e.g., [3H]-agonist or [125I]-antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compound (this compound) at a range of concentrations.
-
A known non-labeled ligand for the receptor to determine non-specific binding.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare reagents: Dilute the cell membranes, radioligand, and test compound to their working concentrations in assay buffer.
-
Set up the assay plate:
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a saturating concentration of the known non-labeled ligand.
-
Test Compound: Add cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[12][13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Visualizations
Caption: On-target vs. off-target effects of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SHA 68 | CAS:847553-89-3 | Selective neuropeptide S receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RTI-118 and Dopamine Transporter Radioligand Binding Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for radioligand binding assays targeting the dopamine transporter (DAT), a common application for RTI-series compounds.
Introduction to RTI Compounds and the Dopamine Transporter
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2][3] Its dysregulation is implicated in numerous neuropsychiatric disorders, making it a key target for therapeutic drugs and research compounds.[2][4]
While the specific compound RTI-118 is primarily identified as a small molecule antagonist for the neuropeptide S (NPS) receptor[5][6], the "RTI" designation is broadly associated with a series of cocaine analogs developed at the Research Triangle Institute that are potent and selective ligands for the monoamine transporters, particularly DAT. This guide focuses on the challenges encountered when using such radiolabeled compounds in binding assays for the dopamine transporter.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in DAT radioligand binding assays?
The most frequently encountered issues include high non-specific binding (NSB), low specific signal, poor reproducibility, and failure to reach binding equilibrium.[7][8] Environmental conditions such as temperature, pH, and ionic strength (especially Na+ concentration) can significantly influence binding interactions and must be carefully controlled.[8][9]
Q2: How can I minimize high non-specific binding (NSB)?
High NSB can obscure your specific signal. Key strategies to reduce it include:
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Optimizing Radioligand Concentration: Use the lowest possible concentration of radioligand, typically at or below its Kd value, to minimize binding to non-target sites.[10][11]
-
Using Blocking Agents: Pre-coating filter plates with materials like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand sticking to the filter material. Adding bovine serum albumin (BSA) to the assay buffer can also block non-specific sites on the tissue preparation.[12][13]
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Adjusting Buffer Composition: Including non-ionic surfactants like Tween-20 at low concentrations can disrupt hydrophobic interactions that often cause NSB.[13] Increasing the salt concentration in the wash buffer can also help disrupt weak, non-specific interactions.[13]
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Proper Washing: Ensure wash steps are rapid and use ice-cold buffer to minimize the dissociation of the specific ligand-receptor complex while effectively removing unbound radioligand.[12]
Q3: My specific binding signal is very low. What should I investigate?
A low signal can stem from several factors:
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Inactive Reagents: Verify the integrity of your receptor preparation (membrane homogenate). Repeated freeze-thaw cycles can degrade receptor activity. Also, confirm the radiochemical purity and specific activity of your radioligand, as it degrades over time.[11][14]
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Insufficient Receptor Concentration: The amount of tissue or cell membrane in the assay may be too low. A typical range for membrane protein is 50-120 µg per well for tissue and 3-20 µg for cultured cells.[12]
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Ligand Depletion: Ensure that the total amount of radioligand bound does not exceed 10% of the total amount added to the assay.[10][15] If it does, you must reduce the receptor concentration.
-
Assay Conditions: DAT binding for many cocaine analogs is highly dependent on sodium ions (Na+). Ensure your buffer contains an adequate concentration of NaCl (e.g., >25 mM).[9]
Q4: How long should the incubation period be?
The incubation time must be sufficient to allow the binding reaction to reach equilibrium.[10] This time is dependent on the temperature, receptor concentration, and the specific radioligand's association and dissociation rates.[15] It is crucial to determine this empirically by performing a time-course experiment. Failure to reach equilibrium is a common reason for underestimating ligand affinity.[7]
Q5: Why are my results not reproducible?
Poor reproducibility often points to inconsistencies in experimental execution.[8] Key areas to check include:
-
Pipetting Accuracy: Inconsistent volumes of reagents, especially the radioligand or competing compounds, will lead to high variability.
-
Sample Preparation: Ensure the membrane preparation is homogenous and that protein concentration is consistent across all assays.[8]
-
Temperature and Timing: Maintain a constant temperature during incubation and ensure that incubation times and filtration/washing procedures are identical for all samples.[8][15]
-
Reagent Stability: Use freshly prepared buffers and avoid repeated freeze-thaw cycles of your membrane stocks.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Solving High Non-Specific Binding (NSB)
High NSB is defined as the non-displaceable binding of the radioligand, which can mask the true specific signal. Ideally, specific binding should account for over 80% of the total binding at the Kd concentration of the radioligand.[10]
Caption: Troubleshooting flowchart for high non-specific binding.
Experimental Protocols & Data
Protocol: Standard DAT Filtration Binding Assay
This protocol outlines a typical competitive binding assay using cell membranes expressing the dopamine transporter.
Caption: Standard workflow for a DAT radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like BCA.[12]
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Define Binding Conditions:
-
Total Binding: Add buffer.
-
Non-Specific Binding (NSB): Add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to displace all specific binding.[1]
-
Competition: Add varying concentrations of your unlabeled test compound.
-
-
Add Radioligand: Add the radioligand (e.g., [³H]CFT or [³H]WIN 35,428) at a final concentration at or near its Kd.
-
Initiate Reaction: Add the membrane preparation (e.g., 50-100 µg protein) to each well. The final assay volume is typically 250-500 µL.[12][15]
-
Incubation: Incubate the plate for a sufficient time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.[1][15]
-
Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% PEI. Wash the filters multiple times with ice-cold wash buffer.[12]
-
Counting: Dry the filters, place them in scintillation vials with scintillant, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Quantitative Data Tables
Table 1: Typical Experimental Parameters for DAT Radioligand Binding Assays
| Parameter | Typical Value / Condition | Rationale / Reference |
| Radioligand | [³H]CFT, [³H]WIN 35,428, [³H]BTCP | Commonly used DAT-selective radioligands.[1][9] |
| Radioligand Conc. | 0.5 - 5 nM (at or below Kd) | Minimizes NSB and ligand depletion.[1][10] |
| Membrane Protein | 50 - 120 µ g/well (tissue) | Ensures a detectable signal without excessive ligand depletion.[12][15] |
| Assay Buffer | 50 mM Tris, 120 mM NaCl, pH 7.4 | Na+ is often required for high-affinity inhibitor binding to DAT.[9] |
| NSB Definition | 10 µM GBR 12909 or 10 µM BTCP | A high concentration of a potent ligand to block all specific sites.[1] |
| Incubation Time | 60 - 120 minutes | Must be sufficient to reach equilibrium.[1][15] |
| Incubation Temp. | 4°C - Room Temperature (~25°C) | Lower temperatures can reduce degradation but may slow binding kinetics.[1][9][15] |
| Filtration | GF/B or GF/C filters, pre-soaked in 0.3% PEI | Rapid separation of bound from free ligand. PEI reduces NSB to the filter.[12] |
Table 2: Example Binding Affinities (IC50) at the Human Dopamine Transporter
Data obtained using [³H]BTCP as the radioligand.
| Compound | IC50 (nM) |
| GBR 12909 | 5 |
| BTCP | 7.1 |
| Nomifensine | 15 |
| Dopamine | 10000 |
(Source: Eurofins SafetyScreen Data)[1]
Conceptual Diagrams
Dopamine Transporter Mechanism of Action
This diagram illustrates the primary function of DAT in clearing synaptic dopamine and how cocaine-like inhibitors block this process.
Caption: Mechanism of dopamine reuptake and inhibition by RTI compounds.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 8. swordbio.com [swordbio.com]
- 9. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-118 Administration & Bioavailability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with RTI-118. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments, with a focus on optimizing administration routes for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration route for this compound in preclinical studies?
Published research primarily documents the use of intraperitoneal (i.p.) injection for administering this compound to rats.[1][2][3][4] This route is often chosen in early-stage preclinical research for its relative ease of administration and ability to bypass first-pass metabolism in the liver, which can sometimes inactivate a compound when given orally.
Q2: We are observing lower than expected efficacy of this compound in our in vivo model. Could this be related to poor bioavailability?
Lower than expected efficacy can indeed be a result of suboptimal bioavailability. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. If this compound has poor absorption or is rapidly metabolized before reaching its target, the desired therapeutic effect may not be achieved. It is crucial to assess the pharmacokinetic profile of this compound in your specific experimental setup.
Q3: What are the potential factors that could limit the bioavailability of this compound?
This compound is a tropane analog. While the lipophilic nature of tropane alkaloids can facilitate passage through biological membranes, it can also lead to variable absorption rates.[5] Factors that could limit bioavailability include:
-
Poor aqueous solubility: This can limit absorption from the gastrointestinal tract if administered orally.
-
First-pass metabolism: If administered orally, the compound must pass through the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Chemical instability: The compound may degrade in the acidic environment of the stomach.
-
P-glycoprotein (P-gp) efflux: This transport protein can actively pump the compound out of cells, reducing absorption.
Q4: What alternative administration routes can we explore to potentially improve the bioavailability of this compound?
If you suspect poor bioavailability with your current administration route, consider exploring the following alternatives. The choice of route will depend on the experimental goals and the physicochemical properties of your formulation.
| Administration Route | Advantages | Disadvantages |
| Intravenous (i.v.) | 100% bioavailability by definition, rapid onset of action. | Requires more technical skill, potential for injection site reactions. |
| Subcutaneous (s.c.) | Slower, more sustained absorption compared to i.v. or i.p. | Can cause local irritation, absorption can be variable. |
| Oral (p.o.) | Less invasive, more convenient for chronic dosing studies. | Potential for poor bioavailability due to first-pass metabolism and GI tract degradation. |
| Intranasal (i.n.) | Rapid absorption, potential for direct-to-brain delivery, avoids first-pass metabolism. | Limited volume can be administered, potential for nasal irritation. |
Troubleshooting Guide: Low In Vivo Efficacy
If you are experiencing low efficacy with this compound, follow these steps to troubleshoot potential bioavailability issues:
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study to Determine Bioavailability
This protocol outlines a basic in vivo study to compare the bioavailability of this compound administered via different routes.
Objective: To determine the absolute bioavailability of an oral formulation of this compound by comparing its plasma concentration-time profile to that of an intravenous administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)
-
Male Wistar rats (or other appropriate species)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
Caption: Experimental workflow for a pilot pharmacokinetic study.
Data Presentation
Upon completion of the PK study, the data should be tabulated for clear comparison. Below is an example of how to present the pharmacokinetic parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Intraperitoneal (10 mg/kg) |
| Cmax (ng/mL) | 250 | 80 | 150 |
| Tmax (hr) | 0.08 | 1.0 | 0.5 |
| AUC (0-t) (ng*hr/mL) | 500 | 1000 | 1800 |
| T1/2 (hr) | 4.5 | 5.0 | 4.8 |
| Bioavailability (F%) | 100% | 20% | 36% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
This structured approach will enable researchers to systematically investigate and address potential bioavailability issues with this compound, ultimately leading to more robust and reproducible experimental outcomes.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in RTI-118 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the Neuropeptide S Receptor (NPSR) antagonist, RTI-118.
Troubleshooting Guides
Issue 1: Lower than Expected NPSR Occupancy in PET Imaging Studies
Question: We are conducting a Positron Emission Tomography (PET) imaging study with a radiolabeled form of this compound to determine Neuropeptide S Receptor (NPSR) occupancy in the brain. However, our preliminary results show significantly lower receptor occupancy than predicted by our in vitro binding affinity data. What are the potential causes and how can we troubleshoot this?
Answer:
This is a common challenge when translating in vitro data to in vivo systems. Several factors could contribute to lower-than-expected NPSR occupancy. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
-
Radioligand Stability and Metabolism:
-
Cause: The radiolabeled this compound might be unstable in vivo and subject to rapid metabolism, leading to a decreased concentration of the active radioligand in the brain.
-
Troubleshooting:
-
Perform metabolic analysis of blood and brain tissue samples at various time points post-injection to identify and quantify radiometabolites.
-
If significant metabolism is detected, consider co-administration with metabolic inhibitors (if known and ethically permissible) or redesigning the radioligand to be more metabolically stable.
-
-
-
Blood-Brain Barrier (BBB) Penetration:
-
Cause: The radioligand may have poor BBB penetration, resulting in insufficient concentrations reaching the target NPSR in the brain.
-
Troubleshooting:
-
Conduct ex vivo biodistribution studies to quantify the amount of radioligand that crosses the BBB.
-
Assess the lipophilicity and other physicochemical properties of the radioligand that influence BBB transport.[1]
-
-
-
High Non-Specific Binding:
-
Cause: The radioligand may exhibit high non-specific binding to other tissues or proteins, reducing the fraction available to bind to NPSR.
-
Troubleshooting:
-
In your PET imaging protocol, include a displacement study with a high dose of unlabeled this compound or another potent NPSR antagonist to quantify the non-displaceable binding, which represents non-specific binding.
-
Re-evaluate the in vitro binding profile to check for off-target binding that might be more prominent in vivo.
-
-
-
Issues with PET Image Analysis:
-
Cause: Inaccuracies in the image analysis workflow can lead to underestimation of receptor occupancy.
-
Troubleshooting:
-
Ensure accurate co-registration of PET and anatomical (MRI or CT) images to correctly delineate brain regions of interest (ROIs).[2]
-
Review the kinetic modeling approach used to calculate binding potential (BPND). An inappropriate model can lead to erroneous results.
-
Verify that the chosen reference region is truly devoid of specific NPSR binding.
-
-
Illustrative Data Presentation:
Table 1: Comparison of Expected vs. Observed this compound Binding Parameters
| Parameter | Expected Value (from in vitro data) | Observed Value (in vivo PET) | Potential Implication |
| Binding Affinity (Kd) | ~10 nM | Not directly measured in vivo | - |
| Brain Uptake (%ID/g) | > 1.5 | 0.5 | Poor BBB penetration |
| Receptor Occupancy (at 10 mg/kg) | 80-90% | 30-40% | In vivo factors reducing binding |
| Non-Specific Binding | Low | High | High background signal |
Experimental Workflow for Troubleshooting PET Imaging Results:
References
Technical Support Center: Controlling for RTI-118 Effects on Food-Maintained Responding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the neuropeptide S receptor (NPSR) antagonist, RTI-118, on food-maintained responding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My administration of this compound is suppressing lever pressing for food rewards. How can I determine if this is a true anorectic effect or a non-specific motor impairment?
A1: This is a critical question to ensure the correct interpretation of your data. A reduction in responding could indicate that this compound is reducing the motivation to eat (anorectic effect) or that it is causing sedation or motor deficits that prevent the animal from pressing the lever.
Troubleshooting Steps:
-
Conduct a Locomotor Activity Test: A locomotor activity test is a standard control to assess the effects of a compound on general motor function.[1][2][3] Administer the same doses of this compound used in your food-reward experiment and measure the animals' activity in an open field. If this compound significantly reduces locomotor activity at the doses that suppress food-maintained responding, your results may be confounded by motor effects.
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Dose-Response Analysis: Previous studies have shown that this compound has little to no effect on food-maintained responding at doses up to 20 mg/kg (i.p.) in rats.[4] A higher dose of 30 mg/kg produced only a small (≤20%) reduction in responding.[4] If you are observing a significant suppression at lower doses, consider potential issues with your drug formulation or administration.
-
Observe the Animal: Simple observation can be informative. Look for signs of sedation, ataxia, or other motor impairments after this compound administration.
Q2: I am not seeing any effect of this compound on food-maintained responding, even at higher doses. What could be the issue?
A2: Several factors could contribute to a lack of effect.
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the integrity and correct concentration of your this compound solution. Improper storage or dilution could lead to a less potent compound.
-
Route and Timing of Administration: Confirm that the route of administration (e.g., intraperitoneal, subcutaneous) and the pretreatment time are appropriate for this compound to reach its target and exert its effects.
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Palatability of the Food Reinforcer: The motivational value of the food reward can influence the outcome. A highly palatable food (e.g., sucrose pellets) might be less sensitive to modulation by NPSR antagonism compared to standard chow.[5] Consider using a less palatable reinforcer to increase the sensitivity of the assay.
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Schedule of Reinforcement: The schedule of reinforcement can impact the results. A progressive ratio (PR) schedule, which assesses the "breakpoint" or how hard an animal is willing to work for a reward, can be more sensitive to changes in motivational state than a fixed-ratio (FR) schedule.[6][7][8][9]
Q3: How do I design a food self-administration study to appropriately control for the effects of this compound?
A3: A well-designed study will include several control groups and measures.
Troubleshooting Steps:
-
Include a Vehicle Control Group: This group receives the vehicle solution (the solvent for this compound) without the drug. This controls for the effects of the injection procedure and the vehicle itself.
-
Use a Dose-Response Design: Test a range of this compound doses to characterize the dose-dependent effects on food-maintained responding.
-
Counterbalance Treatment Conditions: If using a within-subjects design, ensure that the order of drug and vehicle administration is counterbalanced across animals to avoid order effects.
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Incorporate a Control Behavior: As mentioned, locomotor activity is a crucial control. You can also measure other behaviors that are not dependent on the specific operant response, such as general food intake in the home cage.
Data Presentation
Table 1: Dose-Response Effects of this compound on Food-Maintained Responding in Rats
| This compound Dose (mg/kg, i.p.) | Effect on Food-Maintained Responding | Citation |
| Up to 20 | No significant effect | [4] |
| 30 | Small (≤20%) reduction in responding | [4] |
Table 2: Example Data from a Locomotor Activity Control Study
| Treatment Group | Total Distance Traveled (arbitrary units) | Interpretation |
| Vehicle | 1500 ± 120 | Baseline activity |
| This compound (10 mg/kg) | 1450 ± 130 | No significant effect on motor activity |
| This compound (30 mg/kg) | 1300 ± 110 | Potential for slight motor suppression |
Experimental Protocols
Protocol 1: Food Self-Administration on a Progressive Ratio Schedule
1. Subjects: Male Wistar rats (250-300g) are individually housed with ad libitum access to water. They are food-restricted to 85-90% of their free-feeding body weight.
2. Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.[10][11]
3. Procedure:
- Training (Fixed Ratio):
- Rats are first trained to press one of the levers for a food pellet (45 mg) on a fixed-ratio 1 (FR1) schedule (one press = one pellet).
- Once the FR1 schedule is acquired, the response requirement is gradually increased to an FR5 schedule (five presses = one pellet). Training sessions are typically 60 minutes long and conducted daily.
- Testing (Progressive Ratio):
- Following stable responding on the FR5 schedule, the schedule is changed to a progressive ratio (PR) schedule.
- On the PR schedule, the number of lever presses required for each subsequent food pellet increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, etc.).[9]
- The session ends when the rat fails to earn a reinforcer within a specified time (e.g., 60 minutes).
- The "breakpoint" is the last completed ratio and serves as the primary measure of motivation.
- Drug Administration:
- On test days, rats are pretreated with either vehicle or this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) 30 minutes before the start of the PR session.
- A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order.
Protocol 2: Locomotor Activity Test
1. Subjects: The same cohort of rats used in the food self-administration study can be used.
2. Apparatus: Open field arenas (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.[1][12]
3. Procedure:
- Habituation: On the day before testing, each rat is placed in the open field for 30 minutes to habituate to the novel environment.
- Testing:
- On the test day, rats are injected with either vehicle or this compound at the same doses and pretreatment time as in the self-administration experiment.
- Immediately after the pretreatment period, the rat is placed in the center of the open field arena.
- Locomotor activity (e.g., total distance traveled, number of ambulatory movements) is recorded for a set duration (e.g., 60 minutes).
- Data Analysis: The data is analyzed to compare the locomotor activity of the this compound treated groups to the vehicle control group.
Mandatory Visualizations
Caption: NPSR Signaling Pathway and this compound's Point of Action.
Caption: Experimental Workflow for Assessing this compound Effects.
References
- 1. va.gov [va.gov]
- 2. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 3. news-medical.net [news-medical.net]
- 4. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AM 251 differentially effects food-maintained responding depending on food palatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance on a progressive-ratio schedule of food reinforcement during concurrent access to a sucrose solution or tap water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progressive Ratio Schedules of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. Frontiers | A reinforcement learning model with choice traces for a progressive ratio schedule [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Operant Conditioning | Introduction to Psychology – Reinke [courses.lumenlearning.com]
- 12. drnaitiktrivedi.com [drnaitiktrivedi.com]
Refinement of RTI-118 Experimental Design for Enhanced Reproducibility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental designs involving RTI-118, a novel neuropeptide S receptor (NPSR) antagonist. By addressing common challenges and providing detailed methodologies, this guide aims to improve the reproducibility and reliability of experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions to enhance reproducibility.
Q1: We are observing high variability in the behavioral effects of this compound between subjects. What are the potential causes and how can we mitigate this?
A1: High inter-subject variability is a common challenge in behavioral pharmacology. Several factors can contribute to this issue when working with this compound:
-
Inconsistent Drug Preparation and Administration:
-
Solution Inhomogeneity: Ensure this compound is fully dissolved in the vehicle. Sonication or gentle warming may be necessary. Prepare fresh solutions daily to avoid degradation.
-
Injection Volume and Rate: Use precise injection volumes based on individual animal weight. Maintain a consistent, slow injection rate to minimize stress and ensure proper absorption.
-
-
Animal-Related Factors:
-
Acclimation: Ensure all animals are adequately acclimated to the housing and handling procedures before the experiment begins.
-
Circadian Rhythm: Conduct all behavioral testing at the same time of day to minimize the influence of circadian variations on activity and drug metabolism.
-
Stress: Minimize environmental stressors such as loud noises, excessive handling, and changes in lighting.
-
-
Experimental Design:
-
Counterbalancing: If testing multiple doses or conditions, ensure the order of treatments is counterbalanced across subjects.
-
Q2: The solubility of our this compound compound seems poor, leading to inconsistent dosing. What is the recommended vehicle and preparation method?
A2: this compound hydrochloride has improved aqueous solubility compared to other NPSR antagonists like SHA-68.[1] However, proper vehicle selection and preparation are crucial for consistent results.
-
Recommended Vehicle: For intraperitoneal (i.p.) injections in rats, a common vehicle is sterile saline (0.9% NaCl). Some studies may use a small percentage of a solubilizing agent like Tween 80 or DMSO, which should then be diluted in saline. It is critical to run a vehicle-only control group to account for any effects of the vehicle itself.
-
Preparation Protocol:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Gradually add the vehicle while vortexing or sonicating to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare the solution fresh on the day of the experiment.
-
Q3: We are not observing the expected antagonist effect of this compound in our in vivo model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Inappropriate Dose: The effective dose of this compound can vary depending on the specific behavioral paradigm. Doses in the range of 5-30 mg/kg (i.p.) have been shown to be effective in reducing cocaine self-administration in rats.[1][2] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Timing of Administration: The pre-treatment time is critical. For cocaine self-administration studies, this compound is typically administered 30 minutes before the behavioral session. This timing should be optimized for your specific assay.
-
Compound Stability: Ensure the compound has been stored correctly to prevent degradation. While stable at room temperature for short periods, long-term storage should be at -20°C.
-
Receptor Occupancy: Inadequate receptor occupancy may lead to a lack of effect. This could be due to insufficient dosage or metabolic differences in the animal strain being used.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vivo Efficacy of this compound
| Parameter | Species | Assay | Dose Range (i.p.) | Effect | Reference |
| ED50 | Rat | Cocaine Self-Administration | 10-20 mg/kg | Selective decrease in cocaine vs. food self-administration | [1][2] |
| Effective Dose | Rat | Reinstatement of Cocaine-Seeking | 1-20 mg/kg | Blockade of cue-, stress-, and drug-induced reinstatement |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 448.56 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% (vendor dependent) |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance and place it in a sterile microcentrifuge tube.
-
Add vehicle: Add a small volume of sterile 0.9% saline to the tube.
-
Dissolve the compound: Vortex the tube vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes or warm the solution gently.
-
Adjust to final volume: Once fully dissolved, add sterile saline to reach the final desired concentration.
-
Verify clarity: Visually inspect the solution to ensure it is clear and free of particulates.
-
Administration: Administer the solution via i.p. injection at the appropriate pre-treatment time.
Protocol 2: Cocaine Self-Administration Paradigm in Rats
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
Procedure:
-
Acquisition of Self-Administration:
-
Rats are first trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule.
-
Once lever pressing is established, rats are surgically implanted with an intravenous catheter.
-
After recovery, rats are placed in the operant chambers and allowed to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on an FR1 schedule. Each lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a light).
-
-
Stable Baseline:
-
Training continues until a stable baseline of responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
On test days, rats are pre-treated with this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
The number of cocaine infusions and lever presses are recorded and compared between treatment groups.
-
-
Data Analysis:
-
Data are typically analyzed using ANOVA to determine the effect of this compound on cocaine self-administration.
-
Visualizations
Neuropeptide S (NPS) Signaling Pathway
References
Validation & Comparative
Validating RTI-118 Binding to the Neuropeptide S Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RTI-118's binding to the neuropeptide S receptor (NPSR) against the endogenous ligand, Neuropeptide S (NPS), and another synthetic antagonist, SHA-68. The information presented is supported by experimental data to validate the binding characteristics of this compound, a valuable tool in studying the physiological roles of the NPS/NPSR system.
Comparative Binding Affinities
The following table summarizes the binding affinities and functional potencies of this compound, Neuropeptide S (NPS), and SHA-68 at the Neuropeptide S Receptor (NPSR). These values are crucial for understanding the interaction of these ligands with the receptor and for designing and interpreting experiments.
| Ligand | Ligand Type | Receptor Variant | Assay Type | Value | Unit |
| This compound | Antagonist | human NPSR-Ile107 | Functional Antagonism | 109 | nM |
| Neuropeptide S (NPS) | Agonist (Endogenous) | Not Specified | Radioligand Binding (Displacement) | 0.3 | nM (Kd) |
| SHA-68 | Antagonist | human NPSR-Asn107 | Functional Antagonism (IC50) | 22.0 | nM |
| SHA-68 | Antagonist | human NPSR-Ile107 | Functional Antagonism (IC50) | 23.8 | nM |
| SHA-68 | Antagonist | human NPSR-Ile107 | Radioligand Binding (Ki) | 47.7 | nM |
Data sourced from multiple studies to provide a comparative overview.[1][2][3]
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for replication and further investigation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells stably expressing the human Neuropeptide S Receptor (hNPSR)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [¹²⁵I]-Tyr¹⁰-NPS
-
Unlabeled ligands: this compound, Neuropeptide S, SHA-68
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNPSR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of the unlabeled test compound (this compound, NPS, or SHA-68).
-
A fixed concentration of the radioligand ([¹²⁵I]-Tyr¹⁰-NPS), typically at or below its Kd.
-
Membrane homogenate.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled NPS.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled ligand.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Mobilization Assay
This cell-based assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the hNPSR.
-
Cell culture medium (e.g., F-12K medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Neuropeptide S.
-
Antagonist: this compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Plating:
-
Culture the NPSR-expressing cells in appropriate flasks.
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate and allow them to adhere and grow to near confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Assay Protocol (Antagonist Mode):
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Record the baseline fluorescence.
-
Inject a fixed concentration of the agonist (NPS), typically the EC₈₀ concentration, into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium mobilization.
-
Determine the inhibitory effect of the antagonist by comparing the response in the presence of the antagonist to the response with the agonist alone.
-
Plot the percentage of inhibition as a function of the antagonist concentration to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the NPSR signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: Neuropeptide S Receptor Signaling Pathway.
References
- 1. The Neural Network of Neuropeptide S (NPS): Implications in Food Intake and Gastrointestinal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative Analysis of RTI-118 and Other Neuropeptide S Receptor Antagonists: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparative analysis of the novel Neuropeptide S (NPS) receptor antagonist, RTI-118, with other known NPS antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
The Neuropeptide S (NPS) system has emerged as a promising target for the treatment of various neuropsychiatric disorders, including substance use disorders, anxiety, and wakefulness disturbances. The development of potent and selective antagonists for the NPS receptor (NPSR) is a key area of investigation. This guide focuses on this compound, a small-molecule NPSR antagonist, and compares its pharmacological profile with other antagonists, including the well-characterized SHA-68 and several peptide-based antagonists.
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo pharmacological data for this compound and other selected NPSR antagonists. This data allows for a direct comparison of their potency and efficacy.
| Antagonist | Type | In Vitro Potency (pA2 / pKB) | Species | Assay | Reference |
| This compound | Small Molecule | ~7.0 (pA2) | Human | Calcium Mobilization | [1] |
| SHA-68 | Small Molecule | ~8.0 (pA2) | Human | Calcium Mobilization | [1] |
| [(t)Bu-d-Gly(5)]NPS | Peptide | 7.17 (pA2) / 7.42 (pKB) | Rat / Mouse | Calcium Mobilization | [2] |
| [D-Cys(tBu)5]NPS | Peptide | 6.44 (pA2) / 6.62 (pKB) | Mouse | Calcium Mobilization | [3] |
| [D-Val5]NPS | Peptide | Not Reported | - | - | [4] |
Table 1: In Vitro Potency of NPSR Antagonists. pA2 and pKB are measures of antagonist potency; higher values indicate greater potency.
| Antagonist | In Vivo Model | Effective Dose | Species | Effect | Reference |
| This compound | Cocaine Self-Administration | 10-30 mg/kg (i.p.) | Rat | Decreased cocaine intake | [5] |
| This compound | Cocaine-Seeking Reinstatement | 10-20 mg/kg (i.p.) | Rat | Attenuated reinstatement | [5] |
| SHA-68 | Cocaine Self-Administration | 30-50 mg/kg (i.p.) | Rat | Decreased cocaine intake | [5] |
| [(t)Bu-d-Gly(5)]NPS | NPS-Induced Hyperlocomotion | 1-10 nmol (i.c.v.) | Mouse | Blocked hyperlocomotion | [2] |
| [D-Val5]NPS | NPS-Induced Hyperlocomotion | Not specified, but active | Mouse | Blocked hyperlocomotion | [4] |
Table 2: In Vivo Efficacy of NPSR Antagonists. This table highlights the effective dose ranges and observed effects in relevant animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize NPSR antagonists.
Cocaine Self-Administration and Reinstatement in Rats
This model assesses the reinforcing effects of a drug and the potential of a compound to reduce drug-taking and relapse behavior.
-
Surgery and Catheter Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of cocaine.
-
Self-Administration Training: Animals are placed in operant chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue light or tone. The "inactive" lever has no programmed consequences. Training continues until a stable pattern of responding is established.
-
Extinction: Following stable self-administration, lever pressing is extinguished by replacing the cocaine solution with saline and removing the associated cues.
-
Reinstatement: Once responding is extinguished, relapse-like behavior is induced by a "priming" injection of cocaine, presentation of the drug-associated cues, or a stressor (e.g., footshock).
-
Antagonist Testing: The NPSR antagonist (e.g., this compound) or vehicle is administered prior to the reinstatement session to evaluate its ability to block the reinstatement of cocaine-seeking behavior.
NPS-Induced Hyperlocomotion in Mice
This assay is used to assess the in vivo antagonist activity of compounds against the stimulant effects of NPS.
-
Habituation: Mice are individually placed in an open-field arena and allowed to habituate for a period of time (e.g., 30-60 minutes) to establish a baseline level of locomotor activity.
-
Antagonist Pretreatment: The test antagonist (e.g., [(t)Bu-d-Gly(5)]NPS) or vehicle is administered via the intended route (e.g., intraperitoneal or intracerebroventricular injection).
-
NPS Administration: After a set pretreatment time, NPS is administered centrally (e.g., intracerebroventricularly) to induce hyperlocomotion.
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitors.
-
Data Analysis: The ability of the antagonist to block the NPS-induced increase in locomotor activity is quantified and compared to the vehicle-treated group.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to NPSR function and experimental design.
Caption: NPS Receptor Signaling Cascade.
Caption: Cocaine Reinstatement Experimental Workflow.
Caption: Logical Framework for NPSR Antagonist Comparison.
References
- 1. Neuropeptide FF receptor 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. Pharmacological characterization of human and murine neuropeptide s receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of the neuropeptide s receptor antagonist [D-Cys(tBu)5]neuropeptide S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KN-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Analysis of RTI-118 and U-69,593 in Modulating Cocaine's Effects: A Guide for Researchers
This guide provides a detailed comparison of two investigational compounds, RTI-118 and U-69,593, and their respective roles in modulating the reinforcing and motivational effects of cocaine. The information presented is intended for researchers, scientists, and drug development professionals engaged in addiction research and the development of novel pharmacotherapies for cocaine use disorder.
Compound Overview and Mechanism of Action
This compound is a potent and selective antagonist of the neuropeptide S (NPS) receptor (NPSR).[1][2] The NPS system is implicated in the regulation of arousal, anxiety, and reward-related behaviors.[3] By blocking the NPSR, this compound is hypothesized to attenuate the rewarding and relapse-precipitating effects of cocaine.
U-69,593 is a potent and selective agonist of the kappa-opioid receptor (KOR).[4] The KOR system is known to play a role in stress, dysphoria, and the negative affective states associated with drug withdrawal. Activation of KORs is generally considered to produce effects that oppose the rewarding effects of drugs of abuse like cocaine.[5]
Quantitative Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and U-69,593 on cocaine-related behaviors.
Table 1: Effects on Cocaine Self-Administration
| Compound | Species | Doses Tested | Effect on Cocaine Self-Administration | Reference |
| This compound | Rat | 5, 10, 20, 30 mg/kg (i.p.) | Dose-dependent decrease in cocaine intake. Selective for cocaine over food self-administration at 10 and 20 mg/kg.[3] | Schmoutz et al., 2012[3] |
| U-69,593 | Rat | 0.32 mg/kg (s.c.) | Decreased responding for low doses of cocaine. No effect on responding for high doses of cocaine.[4] | Schenk et al., 1999[4] |
Table 2: Effects on Reinstatement of Cocaine-Seeking Behavior
| Compound | Species | Doses Tested | Reinstatement Cue | Effect on Reinstatement | Reference |
| This compound | Rat | 1, 5, 10, 20 mg/kg (i.p.) | Cocaine prime, Cues, Yohimbine (stress) | Decreased reinstatement induced by all three stimuli.[3] | Schmoutz et al., 2012[3] |
| U-69,593 | Rat | 0.32 mg/kg (s.c.) | Cocaine prime | Attenuated cocaine-primed reinstatement.[4][6] | Schenk et al., 1999[4], Schenk et al., 2001[6] |
Table 3: Effects on Cocaine-Facilitated Intracranial Self-Stimulation (ICSS)
| Compound | Species | Doses Tested | Effect on Cocaine-Facilitated ICSS | Comparative Efficacy | Reference |
| This compound | Rat | 3.2, 10, 32 mg/kg (i.p.) | Dose-dependently and completely blocked cocaine-induced facilitation of ICSS.[1] | More complete blockade than U-69,593.[1] | Bonano et al., 2014[1] |
| U-69,593 | Rat | 0.25, 0.5 mg/kg (i.p.) | Attenuated cocaine-induced facilitation of ICSS, but the blockade was incomplete.[1] | Less effective than this compound at blocking cocaine's effects.[1] | Bonano et al., 2014[1] |
Experimental Protocols
Cocaine Self-Administration
Objective: To assess the reinforcing effects of cocaine and the ability of this compound or U-69,593 to modulate this behavior.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an intravenous infusion pump.
Procedure:
-
Surgery: Male Wistar or Sprague-Dawley rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, meaning one press results in one infusion). A stimulus light is often paired with the infusion. The other lever is designated as inactive.
-
Maintenance: Once stable responding is established, rats undergo daily self-administration sessions.
-
Drug Testing: Prior to a self-administration session, rats are pretreated with various doses of this compound, U-69,593, or vehicle. The number of cocaine infusions earned is the primary dependent measure. In some studies, responding for a non-drug reinforcer, such as food pellets, is also assessed to determine the selectivity of the compound's effects.[3]
Reinstatement of Cocaine-Seeking
Objective: To model relapse to drug-seeking behavior and evaluate the efficacy of this compound or U-69,593 in preventing it.
Procedure:
-
Acquisition and Maintenance: As described in the self-administration protocol.
-
Extinction: Following stable self-administration, the cocaine infusions are discontinued. Lever pressing is no longer reinforced, leading to a decrease in responding to baseline levels.
-
Reinstatement Test: Once responding is extinguished, a reinstatement test is conducted. Reinstatement of drug-seeking can be triggered by:
-
Drug Testing: Rats are pretreated with this compound, U-69,593, or vehicle before the reinstatement trigger. The number of presses on the previously active lever is measured as an index of drug-seeking.
Intracranial Self-Stimulation (ICSS)
Objective: To measure the effects of drugs on brain reward function.
Apparatus: Operant chambers equipped with a response lever or wheel and a bipolar stimulating electrode.
Procedure:
-
Surgery: Male Sprague-Dawley rats are surgically implanted with a stimulating electrode targeting the medial forebrain bundle.[1][7]
-
Training: Rats are trained to respond (e.g., press a lever) to receive a brief electrical stimulation to their brain.
-
Threshold Determination: The intensity of the electrical stimulation is varied to determine the minimum level (threshold) that sustains responding.
-
Drug Testing: The effects of cocaine, this compound, and U-69,593, alone and in combination, on the ICSS threshold are determined. A decrease in the threshold indicates an enhancement of brain reward function, while an increase suggests a reduction.[1][8]
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 6. Reinstatement of extinguished drug-taking behavior in rats: effect of the kappa-opioid receptor agonist, U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine-induced reward enhancement measured with intracranial self-stimulation (ICSS) in rats bred for low (LoS) versus high (HiS) saccharin intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kappa-opioid agonist U69,593 blocks cocaine-induced enhancement of brain stimulation reward - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the Efficacy of RTI-118: A Clarification on its Primary Mechanism of Action
Initial analysis of the request to compare the efficacy of RTI-118 with other dopamine transporter (DAT) inhibitors has revealed a critical finding: the scientific literature predominantly characterizes this compound not as a direct DAT inhibitor, but as a potent and selective antagonist of the neuropeptide S (NPS) receptor. [1][2][3][4][5] While this compound has been shown to reduce cocaine self-administration and seeking behaviors in preclinical models, these effects are attributed to its modulation of the NPS system, which in turn can influence dopaminergic pathways.[1][5]
This distinction is crucial for researchers, scientists, and drug development professionals. The compound's mechanism of action does not involve direct binding to and inhibition of the dopamine transporter, which is the defining characteristic of DAT inhibitors like cocaine and methylphenidate. Therefore, a direct comparison of this compound's efficacy with DAT inhibitors based on parameters like binding affinity (Ki) and uptake inhibition (IC50) at the dopamine transporter is not applicable.
The Role of the Neuropeptide S System in Modulating Dopamine
The neuropeptide S system is a distinct neurotransmitter system that plays a role in anxiety, arousal, and reward-related behaviors.[5] Research suggests that NPS can stimulate dopaminergic neurotransmission.[6] By antagonizing the NPS receptor, this compound is thought to attenuate the rewarding effects of substances like cocaine, which acts directly on the dopamine transporter.[1][5] This indirect modulation of the dopamine system via the NPS receptor is a novel approach to addiction pharmacotherapy.
The relationship between the NPS system and dopamine signaling can be visualized as follows:
References
- 1. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 5. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide S stimulates dopaminergic neurotransmission in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
RTI-118: A Neuropeptide S Receptor Antagonist, Not a Monoamine Transporter Ligand
Contrary to the premise of validating its specificity as a cocaine analog, extensive research identifies RTI-118 as a potent and selective antagonist of the neuropeptide S receptor (NPSR), with no significant activity at the monoamine transporters targeted by cocaine.[1][2][3][4] This fundamental difference in its mechanism of action makes a direct comparison with monoamine transporter inhibitors such as mazindol, GBR-12909, and nisoxetine scientifically inappropriate for the purpose of validating its specificity at the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.
Primary Mechanism of Action
This compound functions by blocking the activity of the neuropeptide S (NPS) system in the brain.[1][3][4] The NPS system is involved in various physiological processes, including arousal, anxiety, and drug-seeking behaviors. By acting as an antagonist at the NPSR, this compound has been shown in preclinical studies to reduce cocaine self-administration and seeking behaviors, suggesting a potential therapeutic role in addiction.[1][4]
Distinction from Cocaine and its Analogs
Cocaine and its analogs, including other compounds from the Research Triangle Institute (RTI) series like RTI-55 and RTI-121, exert their primary effects by binding to and inhibiting the reuptake of monoamine neurotransmitters, particularly dopamine. This blockade of DAT leads to an increase in extracellular dopamine levels in the brain's reward pathways, contributing to the reinforcing and addictive properties of these substances.
This compound does not share this mechanism. Searches for its binding affinity at DAT, SERT, and NET have not yielded any evidence to suggest it is a monoamine transporter ligand. Therefore, a comparison guide validating its "specificity" at these transporters cannot be accurately generated.
The Inappropriateness of a Direct Comparison
A comparison of this compound with monoamine transporter inhibitors would be misleading as they operate through entirely different signaling pathways. While both this compound and drugs like cocaine can influence drug-seeking behavior, they do so via distinct molecular targets.
To illustrate the distinct pathways, a diagram of the neuropeptide S system's role in modulating drug-seeking behavior is provided below, which is the relevant pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 4. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RTI-118, RTI-112, and RTI-113 for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the pharmacological and behavioral profiles of three distinct psychoactive compounds.
This guide provides a comprehensive comparison of RTI-118, a neuropeptide S (NPS) receptor antagonist, with two cocaine analogs, RTI-112 and RTI-113, which are potent monoamine transporter inhibitors. The information presented is intended to assist researchers in selecting the appropriate compound for preclinical studies based on their distinct mechanisms of action and behavioral effects.
In Vitro Pharmacological Profile
The primary molecular targets of RTI-112 and RTI-113 are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. In contrast, this compound acts as a selective antagonist at the neuropeptide S (NPS) receptor. A direct comparison of their potencies at the monoamine transporters is crucial for understanding their distinct pharmacological profiles.
| Compound | Dopamine Transporter (DAT) IC₅₀ (nM) | Norepinephrine Transporter (NET) IC₅₀ (nM) | Serotonin Transporter (SERT) IC₅₀ (nM) | Neuropeptide S Receptor (NPSR) Kₑ (nM) |
| RTI-112 | 1.1[1] | 0.8[1] | 1.4[1] | Data not available |
| RTI-113 | 3.0[1] | 31[1] | 229[1] | Data not available |
| This compound | Data not available | Data not available | Data not available | 109 ± 23 |
Table 1: In Vitro Potency of RTI-112, RTI-113, and this compound at Primary Molecular Targets. IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding to the respective transporter. Kₑ represents the equilibrium dissociation constant of the antagonist.
Signaling Pathways
The distinct mechanisms of action of these compounds are further elucidated by their downstream signaling pathways. RTI-112 and RTI-113 exert their effects by blocking the reuptake of monoamine neurotransmitters, thereby increasing their synaptic concentrations. This compound, on the other hand, blocks the signaling cascade initiated by the endogenous ligand, neuropeptide S.
Behavioral Pharmacology
The distinct molecular mechanisms of these compounds translate into different behavioral profiles. RTI-112 and RTI-113 exhibit classic psychostimulant effects, while this compound modulates reward-related behaviors through a different neurochemical system.
Locomotor Activity
RTI-112, a non-selective monoamine transporter inhibitor, has been shown to have a slower onset and longer duration of action in locomotor studies compared to faster-acting analogs.[2] In squirrel monkeys, RTI-112 did not produce significant behavioral-stimulant effects.[2] In contrast, the more DAT-selective RTI-113 has been reported to produce locomotor stimulant effects.[3] this compound has been shown to have little effect on spontaneous locomotor activity on its own but can block cocaine-induced hyperlocomotion.
Self-Administration and Reinforcement
Both RTI-112 and RTI-113 can decrease cocaine self-administration in rhesus monkeys.[1] RTI-112 was found to be approximately five times more potent than RTI-113 in this regard.[1] RTI-113 has also been shown to substitute for cocaine in drug discrimination studies and to maintain self-administration behavior, indicating its cocaine-like reinforcing effects.[4][5] this compound has been demonstrated to selectively decrease cocaine self-administration in rats.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
Objective: To determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and various concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. Kᵢ values can then be calculated using the Cheng-Prusoff equation.
References
- 1. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor stimulant effects of novel phenyltropanes in the mouse | RTI [rti.org]
- 4. Effects of the monoamine uptake inhibitors RTI-112 and RTI-113 on cocaine- and food-maintained responding in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
RTI-118: A Comparative Analysis of its Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of RTI-118 for the Nociceptin/Orphanin FQ Peptide (NOP) receptor, also known as the Neuropeptide S (NPS) receptor, over other potential molecular targets. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive assessment of this compound's binding profile.
Executive Summary
This compound is a potent and highly selective antagonist of the NOP/NPS receptor.[1][2] Experimental data demonstrates that this compound exhibits a significant affinity for the NOP receptor with minimal interaction with a range of other G-protein coupled receptors (GPCRs), ion channels, and transporters at concentrations well above its effective dose at the NOP receptor. This high selectivity profile suggests a lower potential for off-target effects, making this compound a valuable tool for investigating the physiological roles of the NOP receptor system and a promising candidate for further therapeutic development.
Quantitative Selectivity Profile of this compound
The selectivity of a compound is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound at the NOP receptor and a panel of other representative molecular targets.
| Target | Ligand/Assay | This compound Affinity/Activity | Selectivity Fold (vs. NOP) | Reference |
| Nociceptin/Orphanin FQ Peptide (NOP/NPS) Receptor | Antagonist Potency (Ke) | 109 ± 23 nM | - | [3] |
| Representative Gs-protein coupled receptors | Agonist/Antagonist Activity | No effect up to 10 µM | > 100-fold | [3] |
| Representative Gq-protein coupled receptors | Agonist/Antagonist Activity | No effect up to 10 µM | > 100-fold | [3] |
| Representative Gi-protein coupled receptors | Agonist/Antagonist Activity | No effect up to 10 µM | > 100-fold | [3] |
| Representative Ligand-gated ion channels | Agonist/Antagonist Activity | No effect up to 10 µM | > 100-fold | [3] |
| Representative Voltage-gated ion channels | Agonist/Antagonist Activity | No effect up to 10 µM | > 100-fold | [3] |
Data Interpretation: The data clearly indicates a high degree of selectivity of this compound for the NOP/NPS receptor. With an antagonist potency (Ke) in the nanomolar range for the NOP receptor and a lack of significant activity at other tested targets at concentrations up to 10 µM, this compound demonstrates a selectivity of at least 100-fold.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for NOP Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-K1 cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay for NOP Receptor Antagonism
Objective: To determine the functional antagonist potency (Ke) of this compound at the NOP receptor.
Methodology:
-
Cell Culture: Cells stably co-expressing the human NOP receptor and a promiscuous G-protein (e.g., Gα16) are cultured in 96-well plates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A fixed concentration of a NOP receptor agonist (e.g., Nociceptin) is then added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium mobilization is quantified. The data is fitted to a dose-response curve to determine the IC50 value, from which the antagonist potency (Ke) can be calculated.[3]
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of this compound's selectivity, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound's binding and functional antagonism at the NOP receptor.
Caption: Simplified signaling pathway of the Nociceptin/Orphanin FQ Peptide (NOP) receptor.
Conclusion
References
- 1. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]
- 3. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of RTI-118's Behavioral Effects on Cocaine Seeking: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the behavioral findings of the novel neuropeptide S receptor (NPSR) antagonist, RTI-118, focusing on its effects on cocaine-related behaviors. The primary study by Schmoutz et al. (2012) established the initial findings on this compound's impact on cocaine self-administration and reinstatement. This document compares those findings with a subsequent study by Blough et al. (2014) that investigated the effects of this compound on the rewarding effects of cocaine using intracranial self-stimulation (ICSS). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NPSR antagonists for substance use disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the two studies, providing a side-by-side comparison of this compound's effects in different behavioral paradigms.
Table 1: Effect of this compound on Cocaine Self-Administration (Schmoutz et al., 2012)
| This compound Dose (mg/kg, i.p.) | Mean Cocaine Infusions (± SEM) | % Decrease from Vehicle |
| Vehicle | 12.5 (± 1.5) | - |
| 5 | 9.8 (± 1.2) | 21.6% |
| 10 | 6.2 (± 1.8) * | 50.4% |
| 20 | 3.5 (± 1.1) * | 72.0% |
| 30 | 2.8 (± 0.9) * | 77.6% |
-
Indicates a statistically significant difference from vehicle.
Table 2: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine Seeking (Schmoutz et al., 2012)
| Pre-treatment | Reinstatement Treatment | Mean Active Lever Presses (± SEM) |
| Vehicle | Vehicle | 8.2 (± 1.5) |
| Vehicle | Cocaine (15 mg/kg) | 25.5 (± 3.2) † |
| This compound (5 mg/kg) | Cocaine (15 mg/kg) | 15.1 (± 2.8) * |
| This compound (10 mg/kg) | Cocaine (15 mg/kg) | 10.5 (± 2.1) * |
| This compound (20 mg/kg) | Cocaine (15 mg/kg) | 7.8 (± 1.9) * |
| † Indicates a statistically significant difference from Vehicle/Vehicle group. |
-
Indicates a statistically significant difference from Vehicle/Cocaine group.
Table 3: Effect of this compound on Cocaine-Induced Facilitation of Intracranial Self-Stimulation (ICSS) (Blough et al., 2014)
| This compound Pre-treatment Dose (mg/kg) | Cocaine Dose (mg/kg) | ICSS Rate (% of Baseline ± SEM) |
| Vehicle | Vehicle | 100 (± 5) |
| Vehicle | 10 | 165 (± 12) † |
| 3.2 | 10 | 140 (± 10) |
| 10 | 10 | 115 (± 8) * |
| 32 | 10 | 102 (± 6) * |
| † Indicates a statistically significant facilitation of ICSS compared to vehicle. |
-
Indicates a statistically significant blockade of cocaine-induced facilitation of ICSS.
Experimental Protocols
Schmoutz et al. (2012): Cocaine Self-Administration and Reinstatement
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Self-Administration: Rats were trained to press a lever for infusions of cocaine (0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion was paired with a light and tone cue.
-
Dose-Response Determination: Once stable responding was established, the effects of various doses of this compound (5, 10, 20, and 30 mg/kg, i.p.) on cocaine self-administration were tested.
-
Extinction: Following the self-administration phase, lever pressing was extinguished by replacing cocaine with saline infusions.
-
Reinstatement: Once responding was extinguished, the ability of a cocaine prime (15 mg/kg, i.p.) to reinstate drug-seeking behavior (lever pressing) was assessed following pre-treatment with this compound (5, 10, and 20 mg/kg, i.p.) or vehicle.
-
Blough et al. (2014): Intracranial Self-Stimulation (ICSS)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Operant conditioning chambers with a response lever that, when pressed, delivered electrical stimulation to the brain.
-
Procedure:
-
Surgery: Rats were surgically implanted with a stimulating electrode targeting the medial forebrain bundle.
-
Training: Rats were trained to press a lever to receive electrical brain stimulation. The frequency of the stimulation was varied to determine a baseline rate of responding.
-
Cocaine-Induced Facilitation of ICSS: The ability of cocaine (1.0-10 mg/kg) to increase the rate of responding for brain stimulation (i.e., facilitate ICSS) was established.
-
This compound Pre-treatment: The effects of pre-treating with this compound (3.2, 10, and 32 mg/kg) on cocaine-induced (10 mg/kg) facilitation of ICSS were determined.
-
Mandatory Visualizations
Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway.
Caption: Experimental Workflows Comparison.
Discussion
The initial findings by Schmoutz et al. (2012) demonstrated that this compound dose-dependently reduces cocaine self-administration in rats.[1][2] This suggests that antagonizing the NPSR diminishes the reinforcing properties of cocaine. Furthermore, the same study showed that this compound effectively blocks cocaine-seeking behavior reinstated by a cocaine prime, indicating a potential role in preventing relapse.[1][2]
The study by Blough et al. (2014) provides complementary evidence for the anti-addiction potential of this compound.[3][4] While not a direct replication of the self-administration paradigm, their work using ICSS, a model that measures the rewarding effects of stimuli, showed that this compound could block the enhancement of brain stimulation reward produced by cocaine.[3][4] This finding suggests that this compound can attenuate the rewarding effects of cocaine, which is consistent with the reduction in self-administration observed by Schmoutz and colleagues.
Together, these studies, utilizing different behavioral models, point towards the NPSR as a promising target for the development of pharmacotherapies for cocaine use disorder. The consistent findings across both self-administration/reinstatement and ICSS paradigms strengthen the hypothesis that NPSR antagonists like this compound warrant further investigation. While a direct independent replication of the Schmoutz et al. (2012) study under identical conditions was not identified, the work by Blough et al. (2014) provides strong, independent support for the behavioral effects of this compound on cocaine's abuse-related properties.[3][4] Further research, including direct replications and studies in other animal models, would be beneficial to fully elucidate the therapeutic potential of this compound.
References
- 1. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of RTI-118 Treatment Effects in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RTI-118, a novel neuropeptide S receptor (NPSR) antagonist, in models of cocaine use disorder. The data presented is collated from peer-reviewed preclinical studies to support researchers in evaluating its therapeutic potential.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine self-administration and seeking behaviors in rodent models.
Table 1: Effect of this compound on Cocaine Self-Administration in Rats
| Treatment Group | Dose Range (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Comparison to Food-Maintained Responding | Statistical Significance | Reference |
| This compound | 5 - 30 | Dose-dependent and nearly complete elimination | More potent and efficacious in reducing cocaine self-administration | p < 0.05 | [1][2] |
| Vehicle | - | No significant effect | - | - | [1] |
Table 2: Effect of this compound on Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Trigger for Reinstatement | Effect on Reinstatement | Statistical Significance | Reference |
| This compound | 1 - 20 | Conditioned cues, yohimbine, cocaine prime | Decreased reinstatement of extinguished cocaine-seeking behavior | Not specified | [3] |
| Vehicle + Cocaine | 15 | Cocaine prime | Reinstatement of responding | p < 0.05 (compared to Vehicle/Vehicle) | [4] |
| This compound + Cocaine | Not specified | Cocaine prime | Attenuation of reinstatement | p < 0.05 (compared to Vehicle/Cocaine) | [4] |
Table 3: Comparative Efficacy of this compound and U69,593 on Cocaine-Induced Facilitation of Intracranial Self-Stimulation (ICSS) in Rats
| Treatment Group | Dose Range (mg/kg) | Effect on Cocaine-Induced ICSS Facilitation | Effect on ICSS When Administered Alone | Reference |
| This compound | 3.2 - 32 | Dose-dependent and complete blockade | Little to no effect | [1] |
| U69,593 (kappa opioid agonist) | 0.25 - 0.5 | Incomplete blockade | Depressed ICSS | [1] |
Experimental Protocols
The following methodologies are based on standard preclinical models used to evaluate the efficacy of treatments for cocaine use disorder.
Cocaine Self-Administration and Reinstatement Model
This model assesses the reinforcing effects of a drug and the potential of a compound to reduce drug-taking and relapse behavior.
-
Surgery: Rats are surgically implanted with intravenous catheters into the jugular vein to allow for self-administration of cocaine.
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light, and a syringe pump for drug infusion.
-
Training: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).[5] The other lever is inactive. Sessions are typically 2 hours daily.
-
Extinction: Once self-administration behavior is stable, cocaine is replaced with saline, and lever pressing no longer results in a drug infusion, leading to a decrease in responding.
-
Reinstatement: After extinction, responding can be reinstated by presenting drug-associated cues (e.g., stimulus light), a small, non-contingent "priming" dose of cocaine, or a stressor like yohimbine.[2][3]
-
Treatment Administration: this compound or vehicle is administered intraperitoneally (i.p.) before the self-administration or reinstatement sessions to assess its effects.[1]
Intracranial Self-Stimulation (ICSS) Model
The ICSS model is used to measure the effects of drugs on brain reward function.
-
Subjects: Male rats are used in these studies.[1]
-
Surgery: Electrodes are implanted into a brain reward region, such as the medial forebrain bundle.
-
Apparatus: Operant chambers are equipped with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.
-
Procedure: The frequency of the electrical stimulation is varied to determine the threshold at which the animal will work to receive the stimulation. Drugs of abuse, like cocaine, typically lower this threshold, indicating an enhancement of reward.
-
Treatment Protocol: this compound is administered prior to cocaine to determine if it can block the reward-enhancing effects of cocaine (i.e., prevent the lowering of the ICSS threshold).[1]
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound as a neuropeptide S receptor (NPSR) antagonist.
Caption: this compound acts as an antagonist at the NPSR, blocking NPS-mediated signaling.
Experimental Workflow for Preclinical Evaluation of this compound
The diagram below outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of cocaine addiction.
Caption: Workflow for testing this compound's effect on cocaine-seeking behavior.
References
- 1. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of RTI-118
Researchers and laboratory personnel handling RTI-118 must adhere to stringent disposal protocols to mitigate environmental hazards and ensure regulatory compliance. This compound, a potent neuropeptide S receptor (NPSR) antagonist, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the prevention of environmental release[1]. This substance should never be discarded down the drain or mixed with general waste. All disposal actions must be documented and executed in accordance with institutional and regulatory standards for hazardous chemical waste. Due to its pharmacological activity, it is prudent to handle and dispose of this compound as a controlled substance, which requires a "non-retrievable" state, often necessitating witnessed destruction or the use of a reverse distributor[2][3][4][5].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 448.56 g/mol | [1] |
| Formula | C26H32N4O3 | [1][6] |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be a comprehensive guide; however, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all disposal-related activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2. Segregation and Labeling of Waste:
-
Expired, unwanted, or contaminated this compound must be segregated from other laboratory waste streams.
-
Place the material in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The full chemical composition of the waste, including any solvents.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation.
-
3. Rendering the Substance Non-Retrievable (as per controlled substance guidelines):
-
Contact your institution's EHS department to determine the approved method for rendering this compound non-retrievable. This is a critical step to prevent potential misuse.
-
Methods may include chemical degradation or incineration through a licensed hazardous waste disposal company. Do not attempt to neutralize or destroy the chemical yourself without explicit guidance and approval from EHS.
-
For any unused or expired pure compound, it is highly recommended to use a reverse distributor or a witnessed destruction process as outlined by regulations for controlled substances[2][3][4][5].
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent pads, must be considered hazardous waste.
-
These items should be collected in the same designated hazardous waste container as the primary this compound waste.
-
Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
5. Documentation and Record-Keeping:
-
Maintain a detailed log of all this compound disposal activities. This log should include:
-
The date of disposal.
-
The quantity of this compound disposed of.
-
The method of disposal.
-
The signature of the individual performing the disposal and, if required, a witness.
-
-
Retain these records in accordance with your institution's policies and any applicable regulations, typically for a minimum of three years[2].
6. Arranging for Waste Pickup:
-
Once the hazardous waste container is ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes the impact on the environment. Always prioritize safety and compliance with all applicable regulations.
References
- 1. This compound|847554-50-1|MSDS [dcchemicals.com]
- 2. campus.und.edu [campus.und.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. unthsc.edu [unthsc.edu]
- 6. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
Personal protective equipment for handling RTI-118
This document provides crucial safety and logistical information for the handling and disposal of RTI-118 (CAS No. 847554-50-1), a potent and selective neuropeptide S receptor (NPSR) antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.
Physicochemical and Hazard Information [1][2]
| Property | Value |
| CAS Number | 847554-50-1 |
| Molecular Formula | C₂₆H₃₂N₄O₃ |
| Molecular Weight | 448.56 g/mol |
| Appearance | Solid Powder[2] |
| GHS Classification | Acute Toxicity, Oral (Category 4)[1] |
| Acute Aquatic Toxicity (Category 1)[1] | |
| Chronic Aquatic Toxicity (Category 1)[1] | |
| Hazard Statements | H302: Harmful if swallowed.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
Required Personal Protective Equipment [1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves. | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing or lab coat. | Protects against contamination of personal clothing and skin. |
| Respiratory | Suitable respirator. | Required to prevent inhalation of fine dust or aerosols, especially when handling the powder form. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area with appropriate exhaust ventilation, such as a certified chemical fume hood.[1]
-
Safety Stations: Ensure an accessible safety shower and eye wash station are operational before beginning work.[1]
-
Workspace: Designate a specific area for handling this compound to prevent cross-contamination. Cover the work surface with absorbent, disposable material.
Step 2: Donning PPE
-
Before entering the designated handling area, don all required PPE as specified in the table above.
Step 3: Weighing and Solution Preparation
-
Handling Powder: Handle the solid form of this compound with extreme care to avoid generating dust.[1] Use appropriate tools (e.g., chemical spatula) for transfers.
-
Solvent: When preparing solutions, slowly add the powder to the solvent to minimize aerosol formation. A common solvent for this compound is DMSO.[2]
-
Prohibition: Do not eat, drink, or smoke in the area where this compound is being handled or stored.[1]
Step 4: Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands and any exposed skin thoroughly after removing gloves and other PPE.[1]
Step 5: Storage
-
Container: Keep the container tightly sealed.[1]
-
Temperature: Store the powder form at -20°C and solutions at -80°C.[1]
-
Location: Store in a cool, well-ventilated area away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan [1]
| Incident | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | If the person is conscious, rinse their mouth with water. Call a POISON CENTER or physician immediately. Do not induce vomiting. |
| Accidental Spill | Evacuate personnel to a safe area. Don full PPE.[1] Prevent dust and aerosol formation. Collect the spillage using appropriate methods (e.g., wet wipe for small spills) and place it in a sealed container for disposal. Avoid release into drains or the environment.[1] |
Disposal Plan
Proper disposal is essential to mitigate the high aquatic toxicity of this compound.
-
Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: The container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound or its containers in regular trash or down the drain.
-
Environmental Precaution: Avoid release to the environment.[1]
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the safe handling workflow and the mechanism of action for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
